GNE-3511
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[6-(3,3-difluoropyrrolidin-1-yl)-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFIAUKMKYHHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-3511: A Technical Guide to its Mechanism of Action in Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-3511 is a potent, selective, and orally bioavailable small molecule inhibitor with significant neuroprotective properties. This document provides an in-depth technical overview of the core mechanism of action of this compound in neurons, focusing on its role as a powerful inhibitor of Dual Leucine Zipper Kinase (DLK). It summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the signaling pathways involved. This guide is intended for researchers, scientists, and professionals in the field of drug development and neurodegenerative disease research.
Core Mechanism of Action: Inhibition of the DLK Signaling Pathway
This compound exerts its neuroprotective effects primarily through the potent and selective inhibition of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2][3] DLK is a key regulator of neuronal degeneration in various contexts, acting as a stress sensor that, when activated by axonal injury or neurotrophic factor deprivation, initiates a downstream signaling cascade leading to apoptosis and axon degeneration.[2][4]
The primary mechanism of this compound involves binding to the hinge region of the DLK kinase domain, effectively blocking its catalytic activity.[2][3] This inhibition prevents the phosphorylation and activation of downstream targets in the c-Jun N-terminal Kinase (JNK) signaling pathway.[5][6] Specifically, this compound has been shown to suppress the phosphorylation of c-Jun, a key transcription factor involved in neuronal apoptosis.[6][7] By inhibiting this pathway, this compound demonstrates concentration-dependent protection of neurons from degeneration in vitro and dose-dependent activity in animal models of neurodegenerative diseases.[1][2][3]
Quantitative Data: Potency and Selectivity
This compound is characterized by its high potency for DLK and significant selectivity over other related kinases. The following tables summarize the key quantitative data available for this compound.
| Target | Parameter | Value | Reference |
| DLK (MAP3K12) | K_i | 0.5 nM (<0.0005 µM) | [1][5][8] |
| p-JNK (cellular assay) | IC_50 | 30 nM | [5][6][8] |
| Dorsal Root Ganglion (DRG) neuron protection | IC_50 | 107 nM | [5][6] |
Table 1: Potency of this compound
| Kinase | IC_50 (nM) | Reference |
| MLK1 | 67.8 | [5][6] |
| JNK1 | 129 | [5][6][9] |
| JNK3 | 364 | [5][6][9] |
| JNK2 | 514 | [5][6][9] |
| MLK3 | 602 | [5][6] |
| MLK2 | 767 | [5][6] |
| MKK4 | >5000 | [5][6][9] |
| MKK7 | >5000 | [5][6][9] |
Table 2: Selectivity Profile of this compound
Signaling Pathway Diagram
The following diagram illustrates the DLK signaling pathway and the point of intervention by this compound.
Caption: this compound inhibits the DLK signaling cascade.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the primary researchers, this section outlines the general methodologies used in key experiments to characterize the mechanism of action of this compound.
In Vitro Kinase Assays
Objective: To determine the potency and selectivity of this compound against a panel of kinases.
General Protocol:
-
Recombinant human kinases are incubated with a fluorescently labeled peptide substrate and ATP.
-
This compound is added at varying concentrations to determine its inhibitory effect.
-
The kinase reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
IC_50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. K_i values are determined using the Cheng-Prusoff equation.
Cellular Assays (p-JNK Inhibition)
Objective: To assess the ability of this compound to inhibit the DLK pathway in a cellular context.
General Protocol:
-
HEK293 cells are transiently transfected with a vector expressing human DLK.[5]
-
The cells are then treated with various concentrations of this compound.
-
After a specific incubation period (e.g., 5.5 hours), the cells are lysed.[5]
-
The level of phosphorylated JNK (p-JNK) in the cell lysates is measured using an immunoassay, such as an ELISA or Western blot, with an antibody specific for p-JNK.
-
IC_50 values are determined from the concentration-response curve.
Neuronal Protection Assays (DRG Axon Degeneration)
Objective: To evaluate the neuroprotective effects of this compound in primary neurons.
General Protocol:
-
Dorsal root ganglion (DRG) neurons are cultured in a compartmentalized system that separates cell bodies from axons.
-
Axon degeneration is induced by a stressor, such as vincristine treatment or trophic factor withdrawal.
-
Neurons are treated with a range of concentrations of this compound.
-
After a defined period, the extent of axon degeneration is quantified, often by immunofluorescence staining for axonal markers (e.g., β-III tubulin) and scoring the integrity of the axons.
-
The concentration of this compound that provides 50% protection against degeneration (IC_50) is calculated.
In Vivo Models of Neurodegeneration
Objective: To determine the efficacy of this compound in animal models of neurological diseases.
General Protocol (Example: MPTP Model of Parkinson's Disease):
-
Mice are administered the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce Parkinson's-like pathology, including the loss of dopaminergic neurons in the substantia nigra.[6]
-
A cohort of animals is treated with this compound, typically via oral gavage, at various doses (e.g., 37.5 mg/kg and 75 mg/kg).[6]
-
A control group receives a vehicle.
-
After the treatment period, brain tissue is collected and analyzed.
-
The neuroprotective effect is assessed by quantifying the levels of phosphorylated c-Jun (a downstream marker of DLK activity) and by histological analysis of dopaminergic neuron survival in the substantia nigra.[6]
Experimental Workflow Diagram
The following diagram provides a high-level overview of the experimental workflow for evaluating a novel DLK inhibitor like this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. DLK Inhibitor, this compound | 1496581-76-0 [sigmaaldrich.com]
GNE-3511: A Technical Guide to its Function as a Dual Leucine Zipper Kinase (DLK) Inhibitor
Introduction
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, has been identified as a critical regulator of neuronal degeneration across various contexts of injury and disease.[1][2][3] As a MAP3K, it functions as a key stress-activated sensor in neurons. Its inhibition presents a promising therapeutic strategy for a range of neurodegenerative conditions.[4][5] This document provides a detailed technical overview of GNE-3511, a potent, selective, orally bioavailable, and brain-penetrant inhibitor of DLK.[6][7] We will explore its mechanism of action, biochemical profile, and its demonstrated efficacy in preclinical models of neurodegeneration and neuropathic pain.
Core Function and Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of DLK with high potency.[8] Its primary function is to block the downstream signaling cascade initiated by DLK in response to neuronal stress, such as axonal injury, neurotoxin exposure, or trophic factor withdrawal.[2][5]
In healthy neurons, DLK activity is kept at a basal level. Upon neuronal insult, DLK is activated and subsequently phosphorylates and activates the downstream MAP2K kinases, MKK4 and MKK7.[5] These kinases, in turn, phosphorylate and activate the c-Jun N-terminal kinases (JNKs).[9] Activated JNK translocates to the nucleus and phosphorylates transcription factors, most notably c-Jun, which leads to the expression of pro-apoptotic and pro-inflammatory genes, ultimately culminating in neuronal degeneration and apoptosis.[5][9][10]
This compound intervenes at the apex of this cascade by binding to DLK and inhibiting its kinase function. This prevents the phosphorylation of MKK4/7, thereby blocking the entire downstream signaling pathway. The result is a significant reduction in phosphorylated JNK (p-JNK) and phosphorylated c-Jun (p-c-Jun), leading to the protection of neurons from degeneration.[6][9][11]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays.
Table 1: Biochemical Potency and Cellular Activity
| Parameter | Value | Description | Reference |
| DLK Ki | <0.5 nM (500 pM) | Inhibitor constant, a measure of binding affinity to DLK. | [6][9][12] |
| p-JNK IC50 | 30 nM | Concentration for 50% inhibition of JNK phosphorylation in cells. | [6][9] |
| Axon Degeneration IC50 | 107 nM | Concentration for 50% protection of neurons from degeneration in vitro. | [6][9][12] |
Table 2: Kinase Selectivity Profile (IC50)
| Kinase | IC50 (nM) | Fold Selectivity vs. JNK1 | Reference |
| JNK1 | 129 | 1x | [6][9][12] |
| JNK2 | 514 | 4x | [6][9][12] |
| JNK3 | 364 | 2.8x | [6][9][12] |
| MLK1 | 67.8 | - | [6][9][12] |
| MLK2 | 767 | - | [6][9][12] |
| MLK3 | 602 | - | [6][9][12] |
| MKK4 | >5,000 | >38x | [6][9][12] |
| MKK7 | >5,000 | >38x | [6][9][12] |
Table 3: In Vivo Pharmacokinetic Parameters in Mice
| Parameter | Value (1 mg/kg IV) | Value (5 mg/kg PO) | Description | Reference |
| t1/2 | 0.6 h | - | Half-life | [12] |
| CLp | 56 mL/min/kg | - | Plasma Clearance | [12] |
| Properties | - | - | Orally active, brain-penetrant | [4][6] |
Preclinical Efficacy
This compound has demonstrated significant efficacy in multiple animal models of neurological disorders.
Table 4: Summary of In Vivo Studies
| Disease Model | Species | This compound Dose | Key Findings | Reference |
| Parkinson's Disease (MPTP) | Mouse | 37.5 - 75 mg/kg | Dose-dependently suppressed p-c-Jun expression in the brain. | [9] |
| Neuropathic Pain (SNI) | Mouse | 75 mg/kg (p.o., twice daily) | Prevented mechanical allodynia and spinal cord microgliosis. | [10] |
| ALS (SOD1G93A) | Mouse | Chronic administration | Delayed denervation of the neuromuscular junction. | [2] |
| Temporal Lobe Epilepsy | Mouse | Not specified | Prevented epileptogenesis, neuronal loss, and cognitive deficits. | [13][14] |
| Cystitis (CYP-induced) | Mouse | 75 mg/kg (p.o.) | Suppressed nociceptive behavior and bladder inflammation. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving this compound.
Protocol 1: In Vivo Neuropathic Pain Model (Spared Nerve Injury)
This protocol is a representative summary based on published studies to assess the effect of this compound on mechanical allodynia and neuroinflammation following nerve injury.[10]
-
Animal Model : Adult wild-type mice are used.
-
Surgical Procedure (Spared Nerve Injury - SNI) : Under anesthesia, the sciatic nerve in one hind limb is exposed. The tibial and common peroneal branches of the nerve are ligated and transected, leaving the sural nerve intact.
-
Compound Administration :
-
This compound is formulated in a suitable vehicle for oral gavage (p.o.).
-
Dosing begins 16-18 hours post-SNI surgery.
-
Mice are dosed twice daily with 75 mg/kg this compound or vehicle control for a period of 7 days.[10]
-
-
Behavioral Testing (Mechanical Allodynia) :
-
Baseline sensitivity is measured before surgery using von Frey filaments.
-
Testing is repeated at specified time points post-surgery (e.g., day 7).
-
The 50% paw withdrawal threshold is calculated to quantify mechanical sensitivity.
-
-
Tissue Collection and Analysis :
-
At the end of the study, mice are euthanized.
-
Lumbar spinal cord and dorsal root ganglia (DRGs) are collected.
-
Immunohistochemistry : Spinal cord sections are stained for Iba1 to quantify microgliosis (a marker of neuroinflammation).[10]
-
In Situ Hybridization : DRG sections are analyzed for the expression of DLK-dependent injury genes, such as Atf3 and Csf1.[10]
-
Protocol 2: In Vitro Axon Degeneration Assay
This protocol describes a general method to evaluate the neuroprotective capacity of this compound in a primary neuron culture system.
-
Cell Culture :
-
Primary neurons (e.g., dorsal root ganglion (DRG) or cortical neurons) are dissected from rodent embryos.
-
Neurons are plated on a suitable substrate (e.g., poly-D-lysine/laminin-coated plates) and cultured in appropriate media to allow for process outgrowth.
-
-
Compound Treatment :
-
After several days in vitro (e.g., DIV 5-7), culture media is replaced with media containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
A typical concentration range would span several log units around the expected IC50 (e.g., 1 nM to 10 µM).
-
-
Induction of Degeneration :
-
Neuronal degeneration is induced by a relevant stressor. A common method is trophic factor withdrawal, which involves removing essential growth factors (like NGF for DRG neurons) from the culture media.
-
-
Incubation :
-
Cultures are incubated for a period sufficient to induce significant degeneration in control wells (e.g., 24-48 hours).
-
-
Assessment of Neuroprotection :
-
Neuron and axon integrity is assessed. This can be achieved by:
-
Microscopy : Imaging fixed or live cells stained with markers for healthy axons (e.g., β-III tubulin) and quantifying axon survival or fragmentation.
-
Viability Assays : Using reagents like Calcein-AM to measure the viability of the neuronal cell bodies.
-
-
-
Data Analysis :
Conclusion
This compound is a highly potent and selective research tool for interrogating the function of the DLK signaling pathway. Its ability to penetrate the blood-brain barrier and its demonstrated efficacy in a variety of in vivo disease models highlight the therapeutic potential of DLK inhibition.[1][4][6] The data presented in this guide underscore its value for researchers in neurobiology and drug development who are focused on discovering and advancing treatments for neurodegenerative diseases and other conditions driven by neuronal stress pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DLK Inhibitor, this compound | 1496581-76-0 [sigmaaldrich.com]
- 13. biorxiv.org [biorxiv.org]
- 14. [PDF] Effect of Dual Leucine Zipper Kinase Inhibitor this compound on Epileptogenesis and Cognitive and Behavioral Changes in a Temporal Lobe Epilepsy Model in Mice | Semantic Scholar [semanticscholar.org]
GNE-3511: A Selective Dual Leucine Zipper Kinase (DLK) Inhibitor for Neuroprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), is a critical regulator of neuronal stress pathways.[1][2] Its activation is implicated in the degeneration and apoptosis of neurons in various acute and chronic neurodegenerative conditions, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[2][3] As a central node in pro-degenerative signaling, DLK has emerged as a promising therapeutic target.[4][5] GNE-3511 is a potent, selective, and orally bioavailable small molecule inhibitor of DLK that has demonstrated significant neuroprotective effects in multiple preclinical models of neurodegeneration.[1][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular properties, pharmacokinetic profile, and efficacy in in vivo models. Detailed experimental protocols and signaling pathway diagrams are also presented to facilitate further research and development.
Mechanism of Action and Signaling Pathway
This compound exerts its neuroprotective effects by directly inhibiting the kinase activity of DLK.[7][8] DLK is an upstream component of the c-Jun N-terminal kinase (JNK) signaling cascade.[4] Upon activation by neuronal injury or stress, DLK phosphorylates and activates MKK4 and MKK7, which in turn phosphorylate and activate JNK.[9] Activated JNK then translocates to the nucleus to phosphorylate the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and subsequent neuronal death.[4][7] this compound, by inhibiting DLK, effectively blocks this entire downstream signaling cascade.
Caption: The DLK signaling pathway in neurodegeneration and the inhibitory action of this compound.
Biochemical and Cellular Activity
This compound is a highly potent inhibitor of DLK with a Ki of less than 0.5 nM.[10][11] Its inhibitory activity has been confirmed in cellular assays, where it effectively reduces the phosphorylation of the downstream JNK substrate, c-Jun, with an IC50 of 30 nM.[7] Furthermore, this compound demonstrates neuroprotective effects in in vitro models of neuronal stress, such as in dorsal root ganglion (DRG) neurons, with an IC50 of 107 nM for preventing axon degeneration.[7]
Data Presentation: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| Ki (DLK) | <0.5 nM | Biochemical Assay | [10][11] |
| IC50 (p-JNK) | 30 nM | Cellular Assay | [7] |
| IC50 (DRG axon degeneration) | 107 nM | In Vitro Neurodegeneration Model | [7] |
Kinase Selectivity Profile
A crucial aspect of a therapeutic kinase inhibitor is its selectivity. This compound exhibits high selectivity for DLK over other related kinases, including those in the downstream JNK pathway and the closely related Mixed Lineage Kinases (MLKs).[7][8] This selectivity minimizes the potential for off-target effects.
Data Presentation: Kinase Selectivity of this compound
| Kinase | IC50 (nM) | Reference |
| DLK | <0.5 (Ki) | [10][11] |
| MLK1 | 67.8 | [7] |
| JNK1 | 129 | [7] |
| JNK3 | 364 | [7] |
| JNK2 | 514 | [7] |
| MLK3 | 602 | [7] |
| MLK2 | 767 | [7] |
| MKK4 | >5000 | [7] |
| MKK7 | >5000 | [7] |
Pharmacokinetics and Brain Penetration
For a DLK inhibitor to be effective in treating neurodegenerative diseases, it must be able to cross the blood-brain barrier. This compound was specifically designed for central nervous system (CNS) applications and demonstrates good brain penetration following oral dosing.[1][6] It exhibits moderate plasma clearance and a short half-life in mice.[7][8]
Data Presentation: Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | t1/2 (h) | CLp (mL/min/kg) | Brain Penetration | Reference |
| IV | 1 | 0.6 | 56 | Yes | [8] |
| PO | 5 | - | - | Yes | [8] |
In Vivo Efficacy
This compound has demonstrated dose-dependent activity in multiple animal models of neurodegeneration, providing strong preclinical evidence for its therapeutic potential.[1][6]
Optic Nerve Crush Model
In a mouse model of optic nerve crush, a model for glaucoma and traumatic optic neuropathy, this compound treatment led to a reduction in the phosphorylation of c-Jun in the retina, indicating target engagement in the CNS.[12]
MPTP Model of Parkinson's Disease
In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease, oral administration of this compound provided neuroprotection.[8][13]
Other Models
This compound has also shown efficacy in models of amyotrophic lateral sclerosis (ALS) by delaying neuromuscular junction denervation, and in models of chemotherapy-induced peripheral neuropathy.[12][14]
Experimental Protocols
DLK Enzymatic Assay (General Protocol)
This protocol describes a general method for determining the enzymatic activity of DLK and the inhibitory potential of compounds like this compound.
Caption: A generalized workflow for a DLK enzymatic assay.
Methodology:
-
Reagents and Materials: Recombinant DLK enzyme, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, DLK substrate (e.g., inactive MKK7), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Add kinase buffer, diluted DLK enzyme, and varying concentrations of this compound to a multi-well plate.
-
Incubate for a predefined period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Terminate the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the resulting signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
In Vitro Axon Degeneration Assay
This assay assesses the ability of this compound to protect neurons from axon degeneration following a neurotoxic insult.
Methodology:
-
Cell Culture: Culture primary neurons, such as dorsal root ganglion (DRG) neurons, in a suitable medium.
-
Treatment: Treat the cultured neurons with varying concentrations of this compound.
-
Induction of Degeneration: Induce axon degeneration by adding a neurotoxic agent (e.g., vincristine) or through trophic factor withdrawal.
-
Imaging: After a set incubation period, fix the cells and acquire images of the axons using microscopy.
-
Analysis: Quantify the extent of axon degeneration. This can be done by measuring axon integrity or fragmentation.
-
Data Interpretation: Determine the concentration-dependent protective effect of this compound and calculate the EC50 value.
In Vivo Optic Nerve Crush Model
This model is used to evaluate the neuroprotective effects of this compound in the context of traumatic optic neuropathy.
Methodology:
-
Animal Model: Use adult mice (e.g., C57BL/6).
-
This compound Administration: Administer this compound or vehicle to the mice via oral gavage at the desired dose and schedule.
-
Surgical Procedure: Anesthetize the mice and expose the optic nerve of one eye. Use fine forceps to crush the optic nerve for a few seconds at a specific distance from the globe. The contralateral eye can serve as a control.[15]
-
Post-operative Care: Provide appropriate post-operative care, including analgesics.
-
Tissue Collection and Analysis: At a predetermined time point after the crush injury, euthanize the animals and collect the retinas.
-
Immunohistochemistry: Perform immunohistochemistry on retinal whole mounts or sections to detect levels of phosphorylated c-Jun as a marker of DLK pathway activation.
-
Quantification: Quantify the number of surviving retinal ganglion cells (RGCs) to assess the neuroprotective effect of this compound.
Conclusion
This compound is a potent and selective DLK inhibitor with promising neuroprotective properties demonstrated in a range of in vitro and in vivo models of neurodegeneration. Its ability to penetrate the central nervous system and engage its target makes it a valuable tool for investigating the role of the DLK signaling pathway in neuronal death and a potential candidate for further therapeutic development. The data and protocols presented in this guide are intended to support the scientific community in advancing research into DLK inhibition as a strategy for treating devastating neurodegenerative diseases.
References
- 1. modelorg.com [modelorg.com]
- 2. confluencediscovery.com [confluencediscovery.com]
- 3. abcam.cn [abcam.cn]
- 4. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optic nerve crush as a model of retinal ganglion cell degeneration - Cammalleri - Annals of Eye Science [aes.amegroups.org]
- 6. The c-Jun N-Terminal Kinase Activator Dual Leucine Zipper Kinase Regulates Axon Growth and Neuronal Migration in the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]
- 9. JNK Signaling Pathway Involvement in Spinal Cord Neuron Development and Death [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cytoskeletal disruption activates the DLK/JNK pathway, which promotes axonal regeneration and mimics a preconditioning injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optic Nerve Crush | PharmOptima [pharmoptima.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
GNE-3511 for Neuroprotection Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), for its application in neuroprotection studies. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is an orally active, brain-penetrant small molecule inhibitor of Dual Leucine Zipper Kinase (DLK, also known as MAP3K12). DLK is a key regulator of neuronal degeneration in various contexts, making it a promising therapeutic target for a range of neurodegenerative diseases and nerve injuries.[1][2] this compound has demonstrated neuroprotective effects in several preclinical models by inhibiting the DLK-mediated stress signaling pathway.[1][3]
Mechanism of Action
This compound exerts its neuroprotective effects by selectively inhibiting the kinase activity of DLK. DLK is a component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated in response to neuronal injury and stress.[4] By inhibiting DLK, this compound prevents the downstream phosphorylation of JNK and its substrate, the transcription factor c-Jun.[4][5] The phosphorylation of c-Jun is a critical step in the execution of apoptotic and degenerative programs in neurons. Therefore, this compound's inhibition of this pathway helps to preserve neuronal integrity and function.
Data Presentation
The following tables summarize the key quantitative data for this compound, including its inhibitory potency, selectivity against other kinases, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Reference |
| DLK | Ki | <0.5 nM | [6] |
| p-JNK | IC50 | 30 nM | [6] |
| Dorsal Root Ganglion (DRG) Neuron Protection | IC50 | 107 nM | [6] |
| MKK4 | IC50 | >5000 nM | [6] |
| MKK7 | IC50 | >5000 nM | [6] |
| JNK1 | IC50 | 129 nM | [6] |
| JNK2 | IC50 | 514 nM | [6] |
| JNK3 | IC50 | 364 nM | [6] |
| MLK1 | IC50 | 67.8 nM | [6] |
| MLK2 | IC50 | 767 nM | [6] |
| MLK3 | IC50 | 602 nM | [6] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Route of Administration | Dose | t1/2 | CLp | Vdss | F (%) |
| Intravenous (i.v.) | 1 mg/kg | 0.6 h | 56 ml/min/kg | 2.5 L/kg | N/A |
| Oral (p.o.) | 5 mg/kg | - | - | - | 45 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of this compound.
In Vitro Neuronal Protection Assay
This assay assesses the ability of this compound to protect cultured neurons from a degenerative stimulus.
Materials:
-
Primary neuronal cell culture (e.g., dorsal root ganglion neurons)
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Nerve Growth Factor (NGF)
-
This compound (solubilized in DMSO)
-
Reagents for immunofluorescence staining (e.g., anti-βIII-tubulin antibody)
-
Fluorescence microscope
Protocol:
-
Plate primary neurons on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates) and culture in the presence of NGF.
-
After a set period of culture to allow for neurite outgrowth, induce neurodegeneration by NGF withdrawal.
-
Treat the neurons with varying concentrations of this compound or vehicle (DMSO) at the time of NGF withdrawal.
-
After a defined incubation period (e.g., 24-48 hours), fix the cells with 4% paraformaldehyde.
-
Perform immunofluorescence staining for a neuronal marker such as βIII-tubulin to visualize neuronal morphology.
-
Capture images using a fluorescence microscope and quantify neuronal survival and neurite integrity.
Spared Nerve Injury (SNI) Model in Mice
The SNI model is a widely used model of neuropathic pain that involves partial denervation of the sciatic nerve.[3][7][8]
Materials:
-
Adult mice (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Surgical instruments (forceps, scissors, sutures)
-
This compound formulation for oral or intraperitoneal administration
-
Von Frey filaments for behavioral testing
Protocol:
-
Anesthetize the mouse and make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[3]
-
Carefully isolate the common peroneal and tibial nerves and ligate them with a suture.[3]
-
Transect the ligated nerves distal to the ligation, removing a small section of the nerve to prevent regeneration.[3]
-
Take care to leave the sural nerve intact.[3]
-
Close the muscle and skin layers with sutures.
-
Administer this compound or vehicle to the mice according to the desired dosing regimen (e.g., daily oral gavage).
-
Assess the development of mechanical allodynia (a measure of neuropathic pain) at various time points post-surgery using von Frey filaments applied to the lateral aspect of the paw (the receptive field of the sural nerve).[7]
Pilocarpine-Induced Status Epilepticus in Mice
This model is used to study temporal lobe epilepsy and associated neurodegeneration.[9][10][11]
Materials:
-
Adult mice
-
Pilocarpine hydrochloride
-
Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)
-
Diazepam or another anticonvulsant to terminate status epilepticus
-
This compound formulation for administration
-
Equipment for behavioral monitoring and/or electroencephalogram (EEG) recording
Protocol:
-
Administer scopolamine methyl nitrate to the mice.
-
After a short interval (e.g., 30 minutes), administer a convulsive dose of pilocarpine.[10]
-
Monitor the mice for the onset of seizures, which are typically scored using a Racine scale.[10]
-
Allow the status epilepticus to persist for a defined period (e.g., 1-2 hours).
-
Administer diazepam to terminate the seizures.[10]
-
Treat the mice with this compound or vehicle at a specified time point relative to the induction of status epilepticus.
-
Assess neuroprotection by histological analysis of brain sections (e.g., staining for neuronal loss in the hippocampus) and by monitoring for the development of spontaneous recurrent seizures.
Western Blot for Phosphorylated c-Jun (p-c-Jun)
This protocol is used to quantify the inhibition of the DLK signaling pathway by this compound.
Materials:
-
Tissue or cell lysates from experimental models
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-p-c-Jun (Ser63 or Ser73) and anti-total c-Jun or a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Homogenize tissue samples or lyse cells in protein lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with the primary antibody against p-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total c-Jun or a loading control to normalize the p-c-Jun signal.
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound inhibits the DLK-JNK-c-Jun signaling pathway.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: Workflow for evaluating this compound's neuroprotective effects in vivo.
References
- 1. The DLK-dependent signaling network in hippocampal glutamatergic neurons [escholarship.org]
- 2. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 4. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 9. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine [en.bio-protocol.org]
role of GNE-3511 in MAP3K12 signaling
An In-depth Technical Guide on the Role of GNE-3511 in MAP3K12 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), also known as Dual Leucine Zipper Kinase (DLK), is a critical regulator of neuronal stress pathways.[1] Its activation is implicated in the progression of several neurodegenerative diseases, making it a key therapeutic target.[2][3] this compound is a potent, selective, and brain-penetrant small molecule inhibitor of DLK.[1][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, biochemical and cellular activity, and its effects on the MAP3K12 signaling cascade. It includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
The MAP3K12 (DLK) Signaling Pathway
MAP3K12 (DLK) is a member of the Mixed Lineage Kinase (MLK) family and functions as a key upstream activator of the c-Jun N-terminal Kinase (JNK) signaling pathway.[3][5] In response to neuronal injury, trophic factor withdrawal, or other cellular stressors, DLK is activated.[6][7] This activation involves homodimerization and autophosphorylation.[3] Activated DLK then phosphorylates and activates the downstream MAP2K kinases, MKK4 and MKK7.[3] These kinases, in turn, phosphorylate and activate JNKs (JNK1, JNK2, JNK3).[4] The terminal step in this core cascade is the phosphorylation of transcription factors, most notably c-Jun, by activated JNK.[8] Phosphorylated c-Jun (p-c-Jun) translocates to the nucleus to regulate the expression of genes involved in apoptosis and neuronal degeneration.[6][9] this compound functions by directly inhibiting the kinase activity of DLK, thereby blocking this entire downstream cascade.[5]
Quantitative Data: Biochemical and Cellular Activity
This compound is a highly potent inhibitor of DLK with excellent selectivity against other related kinases.[4][8] Its inhibitory activity has been characterized in various biochemical and cell-based assays.
| Parameter | Target/Assay | Value | Reference(s) |
| Ki | DLK (MAP3K12) | 0.5 nM / 500 pM | [4][8][10][11] |
| IC50 | p-JNK (HEK293 cells) | 30 nM | [4][8] |
| DRG Neuron Degeneration | 107 nM | [4][8][10] | |
| MLK1 | 67.8 nM | [4][10] | |
| JNK1 | 129 nM | [4][8][10] | |
| JNK3 | 364 nM | [8][10] | |
| JNK2 | 514 nM | [8][10] | |
| MLK3 | 602 nM | [8][10] | |
| MLK2 | 767 nM | [8][10] | |
| MKK4 | >5000 nM | [4][8][10] | |
| MKK7 | >5000 nM | [4][8][10] |
In Vivo Efficacy and Pharmacokinetics
This compound is orally bioavailable and crosses the blood-brain barrier, making it suitable for in vivo studies of neurodegenerative diseases.[2][4]
| Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| MPTP Mouse Model (Parkinson's Disease) | 37.5 mg/kg | Moderately reduces phosphorylated c-Jun (p-c-Jun) expression. | [8] |
| 75 mg/kg | Completely suppresses p-c-Jun expression. | [8] | |
| CYP-Induced Nociception (Mouse) | 75 mg/kg (single oral gavage) | Suppresses nociceptive behavior, edema, and hemorrhage. | [4] |
| Sciatic Nerve Injury (SNI) (Mouse) | 75 mg/kg (twice daily, p.o.) | Prevents mechanical allodynia and injury-induced microgliosis. | [12] |
| Pharmacokinetics (Mouse) | 1 mg/kg (i.v.) or 5 mg/kg (p.o.) | Exhibits moderate plasma clearance and brain penetration with a short half-life (t½ = 0.6 h). | [4][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize this compound.
Biochemical Kinase Inhibition Assay (Time-Resolved FRET)
This assay quantifies the direct inhibitory effect of this compound on DLK enzymatic activity.
-
Reagents: Recombinant human DLK enzyme, biotinylated peptide substrate, ATP, LanthaScreen™ Tb-anti-pSubstrate antibody, assay buffer.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.
-
In a 384-well plate, add DLK enzyme and the this compound dilution series. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled antibody, which specifically binds to the phosphorylated substrate. Incubate for 60 minutes.
-
Read the plate on a fluorescence plate reader, measuring the emission at two wavelengths (for terbium and the FRET acceptor).
-
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular JNK Phosphorylation Assay
This assay measures the ability of this compound to inhibit the DLK pathway in a cellular context.
-
Cell Line: HEK293 cells transiently or stably overexpressing human DLK.[4]
-
Procedure:
-
Plate HEK293-DLK cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 5.5 hours.[4]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against phosphorylated JNK (p-JNK).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with Hoechst 33342 dye.[4]
-
Image the plate using a high-content imager.
-
-
Data Analysis: Quantify the mean fluorescence intensity of p-JNK staining per cell. Normalize the data to vehicle-treated controls and calculate the IC50 value.
Dorsal Root Ganglion (DRG) Axon Degeneration Assay
This assay assesses the neuroprotective effects of this compound in primary neurons.
-
Culture: Isolate DRG neurons from mouse embryos and culture them in microfluidic chambers or spot cultures to separate cell bodies and axons.[13]
-
Procedure:
-
Culture DRG neurons for several days to allow for axon extension.
-
Induce axon degeneration by trophic deprivation (e.g., removal of Nerve Growth Factor, NGF).[7][13]
-
Simultaneously, treat the cultures with a dose range of this compound or vehicle (DMSO).
-
After 16-24 hours, assess neuronal viability and axon integrity.
-
For cell body viability, stain with Calcein-AM (live cells) and Hoechst 33342 (nuclei).[13]
-
For axon integrity, stain with an antibody against βIII-tubulin.
-
-
Data Analysis: Quantify the number of viable (Calcein-AM positive) neurons or the axon integrity index (e.g., fragmentation level) using automated image analysis.[13] Calculate the IC50 for neuroprotection.
Advanced Mechanistic Insights: Regulation by Palmitoylation
Recent studies have revealed an additional layer of DLK regulation. For DLK to become active in response to stress, it must first be palmitoylated—a post-translational lipid modification.[7][13] This modification allows DLK to be recruited to intracellular vesicles, which act as signaling hubs.[7] The localization to these vesicles is a prerequisite for DLK dimerization, autophosphorylation, and subsequent activation of the downstream pathway.[7] this compound, as an ATP-competitive kinase inhibitor, acts after this localization step by blocking the enzymatic function of the activated kinase. Interestingly, treatment with this compound does not prevent the localization of DLK to vesicles.[7]
Conclusion
This compound is a powerful chemical probe for dissecting the MAP3K12 (DLK) signaling pathway. Its high potency, selectivity, and ability to cross the blood-brain barrier have enabled significant advances in understanding the role of DLK in neuronal injury and neurodegeneration.[1][4][14] The quantitative data and experimental frameworks presented here underscore its value as a tool for researchers in neuroscience and drug development. The ongoing investigation into DLK signaling, aided by inhibitors like this compound, continues to highlight this pathway as a promising therapeutic target for a range of debilitating neurological disorders.[6][15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are MAP3K12 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Stress‐induced vesicular assemblies of dual leucine zipper kinase are signaling hubs involved in kinase activation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Gene - MAP3K12 [maayanlab.cloud]
- 10. DLK Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
GNE-3511: A Technical Guide to the Potent and Selective DLK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of GNE-3511, a potent, selective, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12). This compound emerged from a targeted drug discovery program aimed at mitigating neuronal degeneration.
Executive Summary
Dual Leucine Zipper Kinase (DLK) has been identified as a critical regulator of neuronal degeneration in various contexts, including acute injury and chronic neurodegenerative diseases.[1] this compound is a small molecule inhibitor developed by Genentech that potently and selectively targets DLK.[1] Originating from a high-throughput screening hit, its di(pyridin-2-yl)amine scaffold was optimized for central nervous system (CNS) drug-like properties, resulting in a compound with excellent brain penetration and oral bioavailability.[1][2] Preclinical studies have demonstrated that this compound provides robust, concentration-dependent protection of neurons in vitro and dose-dependent efficacy in multiple in vivo models of neurodegeneration, including glaucoma and Parkinson's disease.[1][3][4] Its mechanism is linked to the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, a key cascade in neuronal apoptosis and degeneration.[4] This guide details the quantitative data, experimental methodologies, and signaling pathways central to the development of this compound.
Discovery and Optimization
The development of this compound was initiated to address the therapeutic potential of inhibiting DLK for neurodegenerative disorders. The process began with a high-throughput screen that led to the identification of an initial hit. Through structure-based drug design and a focus on optimizing for CNS-compatible properties, the di(pyridin-2-yl)amine chemical series was selected for its combination of potency and ability to penetrate the brain after oral dosing.[1][2] This optimization campaign culminated in the synthesis of this compound, which exhibited a superior balance of metabolic stability, potency, and low efflux properties, making it a suitable candidate for in vivo evaluation.[2]
References
GNE-3511: A Technical Guide to its Target, Pathway, and In Vitro/In vivo Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNE-3511 is a potent, selective, and orally bioavailable small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2][3] DLK is a key regulator of neuronal degeneration, making this compound a valuable tool for research in neurodegenerative diseases and nerve injury.[1][2] This document provides a comprehensive technical overview of this compound, including its target protein, the associated signaling pathway, quantitative data on its activity, and detailed protocols for key experimental procedures.
Target Protein: Dual Leucine Zipper Kinase (DLK/MAP3K12)
The primary molecular target of this compound is the Dual Leucine Zipper Kinase (DLK).[4][5] DLK is a member of the MAP3K family of protein kinases and acts as a central regulator of neuronal stress responses.[6] Its activation is implicated in a variety of neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), as well as in nerve injury models.[6][7][8][9] this compound is a highly potent inhibitor of DLK with a Ki value of 0.5 nM.[4]
The DLK Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of DLK, which in turn blocks a downstream signaling cascade. DLK, when activated by neuronal stress or injury, phosphorylates and activates the MAP2K kinases MKK4 and MKK7. These kinases then phosphorylate and activate the c-Jun N-terminal kinases (JNKs). Activated JNKs subsequently phosphorylate the transcription factor c-Jun, leading to the expression of pro-apoptotic and pro-degenerative genes. By inhibiting DLK, this compound effectively blocks this entire pathway, preventing the phosphorylation of c-Jun and protecting neurons from degeneration.[6]
Quantitative Data
This compound has been extensively characterized in a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data regarding its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Value | Reference |
| DLK | Ki | 0.5 nM | [4] |
| p-JNK | IC50 | 30 nM | [4] |
| DRG Neuron Degeneration | IC50 | 107 nM | [4] |
| JNK1 | IC50 | 129 nM | [4] |
| JNK2 | IC50 | 514 nM | [4] |
| JNK3 | IC50 | 364 nM | [4] |
| MLK1 | IC50 | 67.8 nM | [4] |
| MLK2 | IC50 | 767 nM | [4] |
| MLK3 | IC50 | 602 nM | [4] |
| MKK4 | IC50 | >5000 nM | [4] |
| MKK7 | IC50 | >5000 nM | [4] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) | Reference |
| Half-life (t1/2) | 0.6 h | - | [5] |
| Plasma Clearance (CLp) | 56 ml/min/kg | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro DLK Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced by the DLK kinase reaction as a measure of its activity.
Materials:
-
Active DLK enzyme
-
Kinase Dilution Buffer
-
Substrate (e.g., myelin basic protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well opaque plates
Procedure:
-
Prepare serial dilutions of this compound in Kinase Dilution Buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control.
-
Add the active DLK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition of DLK activity for each concentration of this compound and determine the IC50 value.
Dorsal Root Ganglion (DRG) Neuron Survival Assay
This assay assesses the neuroprotective effects of this compound against induced neuronal degeneration.
Materials:
-
Embryonic mouse or rat DRGs
-
Dissection medium (e.g., HBSS)
-
Enzymatic digestion solution (e.g., collagenase/dispase)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and NGF)
-
Poly-D-lysine and laminin-coated culture plates
-
Degeneration-inducing agent (e.g., trophic factor withdrawal, colchicine)
-
Cell viability stain (e.g., Calcein-AM) or immunofluorescence reagents
Procedure:
-
Dissect DRGs from embryonic rodents and collect them in cold dissection medium.
-
Digest the ganglia with an enzymatic solution to obtain a single-cell suspension.
-
Plate the dissociated neurons on poly-D-lysine and laminin-coated plates in neuronal culture medium.
-
Culture the neurons for several days to allow for axon growth.
-
Induce neuronal degeneration by, for example, withdrawing nerve growth factor (NGF) from the culture medium.
-
Treat the cultures with various concentrations of this compound or vehicle control.
-
After a set incubation period (e.g., 48-72 hours), assess neuronal survival. This can be done by:
-
Calcein-AM staining: Live cells will fluoresce green.
-
Immunofluorescence: Stain for neuronal markers like β-III tubulin to visualize axon integrity.
-
-
Quantify neuronal survival or axon degeneration using microscopy and image analysis software.
-
Determine the IC50 value for the neuroprotective effect of this compound.
Western Blot for Phosphorylated c-Jun
This method is used to measure the inhibition of the DLK signaling pathway by detecting the levels of phosphorylated c-Jun.
Materials:
-
Cultured cells (e.g., DRG neurons)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total c-Jun or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture cells and treat with a stimulus to activate the DLK pathway (e.g., UV irradiation, anisomycin) in the presence of this compound or vehicle.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total c-Jun or a loading control to normalize the data.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing a DLK inhibitor like this compound.
Conclusion
This compound is a well-characterized and potent inhibitor of DLK, a critical kinase in the neuronal stress and degeneration pathway. Its high selectivity and oral bioavailability make it an invaluable research tool for investigating the role of DLK in various neurological disorders and a potential starting point for the development of novel neuroprotective therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. med64.com [med64.com]
- 3. ibidi.com [ibidi.com]
- 4. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]
- 5. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Indirect immunofluorescence staining of cultured neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
Preclinical Profile of GNE-3511: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the preclinical studies conducted on GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK).
This compound has emerged as a significant tool compound for investigating the role of DLK-mediated signaling in neurodegenerative diseases and neuronal injury. Its ability to penetrate the blood-brain barrier and its oral bioavailability make it a valuable agent for in vivo studies. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Data Summary
The following tables provide a structured summary of the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | Value | Reference |
| DLK (MAP3K12) | Binding Affinity (Ki) | 0.5 nM | [1] |
| p-JNK | Cellular IC50 | 30 nM | [1] |
| Dorsal Root Ganglion (DRG) Neuron Protection | Cellular IC50 | 107 nM | [1] |
| JNK1 | Kinase IC50 | 129 nM | [1] |
| JNK2 | Kinase IC50 | 514 nM | [1] |
| JNK3 | Kinase IC50 | 364 nM | [1] |
| MLK1 | Kinase IC50 | 67.8 nM | |
| MLK2 | Kinase IC50 | 767 nM | |
| MLK3 | Kinase IC50 | 602 nM | |
| MKK4 | Kinase IC50 | >5000 nM | [1] |
| MKK7 | Kinase IC50 | >5000 nM | [1] |
Table 2: Pharmacokinetic Properties in Mice
| Route of Administration | Dose | CLp (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) | Brain Penetration (CSF/Pu) | Reference |
| Intravenous (i.v.) | 1 mg/kg | 56 | 2.5 | 0.6 | - | 0.24 | [1] |
| Oral (p.o.) | 5 mg/kg | - | - | - | 45 | - | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Axon Degeneration Assay
This assay is crucial for evaluating the neuroprotective effects of this compound on cultured neurons.
-
Cell Culture: Dorsal Root Ganglion (DRG) neurons are isolated from embryonic mice or rats and cultured in a suitable medium, often supplemented with nerve growth factor (NGF) to promote survival and axon growth.
-
Axotomy: After several days in culture, allowing for robust axonal growth, axons are severed. This can be achieved mechanically using a scalpel or automated pipette tip, or through laser axotomy.
-
Drug Treatment: this compound or a vehicle control is added to the culture medium at various concentrations, typically before or immediately after axotomy.
-
Quantification of Degeneration: Axon integrity is assessed at different time points post-axotomy (e.g., 6, 12, 24 hours). An automated image analysis pipeline is often used to quantify axon degeneration by measuring the increase in vacuolated axons. The area of healthy versus vacuolated axons is determined, and an axon degeneration index is calculated.[2]
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a widely used animal model to study the mechanisms of neuropathic pain and to test the efficacy of analgesic compounds.
-
Animal Model: The procedure is typically performed in adult mice or rats.
-
Surgical Procedure:
-
The animal is anesthetized.
-
The sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed in one hind limb.
-
The tibial and common peroneal nerves are ligated with a suture and then cut distal to the ligation, removing a small section of the distal nerve stump.[3][4]
-
Care is taken to avoid any damage to the spared sural nerve.[3]
-
The muscle and skin are then closed in layers.
-
-
Behavioral Testing: Mechanical allodynia, a key symptom of neuropathic pain, is assessed using von Frey filaments. The filaments are applied to the lateral part of the paw (the area innervated by the intact sural nerve), and the paw withdrawal threshold is determined.[3][5] Testing is typically performed before the surgery (baseline) and at multiple time points after the surgery.
-
Drug Administration: this compound or a vehicle is administered to the animals, often via oral gavage, at specified doses and time points relative to the surgery. For example, dosing might begin 16-18 hours post-SNI.[6]
Pilocarpine-Induced Model of Temporal Lobe Epilepsy
This model is used to study epileptogenesis and associated cognitive deficits.
-
Induction of Status Epilepticus (SE):
-
Drug Treatment: this compound or a vehicle is administered at different doses. The timing of administration can vary, for instance, before the onset of SE or at a specific time after the first observed seizure.
-
Behavioral and Cognitive Assessment:
-
Spontaneous Recurrent Seizures: Animals are monitored over an extended period to assess the development of spontaneous seizures, a hallmark of epilepsy.
-
Morris Water Maze (MWM): This test is used to evaluate spatial learning and memory. The test involves a circular pool of water with a hidden escape platform. The time it takes for the animal to find the platform over several trials is measured.[7][8] This is typically performed a few weeks after the initial pilocarpine treatment.
-
-
Histopathological Analysis: After the behavioral assessments, brain tissue, particularly the hippocampus, is examined for neuronal loss and other pathological changes.[9]
In Situ Hybridization for Gene Expression Analysis
This technique is used to visualize the location of specific mRNA molecules within tissues, providing insights into gene expression changes in response to injury and treatment.
-
Tissue Preparation: Dorsal Root Ganglia (DRGs) are dissected and prepared for sectioning.
-
Probe Hybridization: Labeled antisense RNA probes specific for target genes, such as Atf3 and Csf1, are hybridized to the tissue sections.
-
Signal Detection: The hybridized probes are detected using methods such as fluorescence, allowing for the visualization of mRNA expression at a cellular level.
-
Co-localization with Immunostaining: In situ hybridization can be combined with immunohistochemistry for protein markers (e.g., ATF3 protein) to identify the specific cell types expressing the target mRNA.[10][11]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the preclinical studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SARM1 is required in human derived sensory neurons for injury-induced and neurotoxic axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury | eLife [elifesciences.org]
- 7. Morris Water Maze Model [panache.ninds.nih.gov]
- 8. panache.ninds.nih.gov [panache.ninds.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Injured sensory neuron-derived CSF1 induces microglia proliferation and DAP12-dependent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
GNE-3511: A Technical Guide to its Chemical Structure, Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK). The following sections detail its chemical structure, biological activity, and the experimental methodologies used for its characterization, offering a valuable resource for researchers in neurodegenerative diseases and related fields.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the following chemical properties:
| Property | Value | Reference |
| IUPAC Name | 2-((6-(3,3-difluoropyrrolidin-1-yl)-4-(1-(oxetan-3-yl)piperidin-4-yl)pyridin-2-yl)amino)isonicotinonitrile | [1][2] |
| SMILES String | FC1(CN(CC1)c2nc(cc(c2)C4CCN(CC4)C5COC5)Nc3nccc(c3)C#N)F | [3] |
| Chemical Formula | C₂₃H₂₆F₂N₆O | [1][3] |
| Molecular Weight | 440.49 g/mol | [3] |
| CAS Number | 1496581-76-0 | [1][3] |
| InChI Key | RHFIAUKMKYHHFA-UHFFFAOYSA-N | [1][3] |
Biological Activity and Quantitative Data
This compound is a highly potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal degeneration.[1][3][4] Its inhibitory activity has been quantified against a panel of kinases, demonstrating significant selectivity for DLK.
In Vitro Kinase Inhibition
| Kinase Target | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| DLK (MAP3K12) | 0.5 | - | [5][6] |
| p-JNK | - | 30 | [5] |
| DRG | - | 107 | [5] |
| JNK1 | - | 129 | [3][5] |
| JNK2 | - | 514 | [3][5] |
| JNK3 | - | 364 | [3][5] |
| MLK1 | - | 67.8 | [3][5] |
| MLK2 | - | 767 | [3][5] |
| MLK3 | - | 602 | [3][5] |
| MKK4 | - | >5000 | [3][5] |
| MKK7 | - | >5000 | [3][5] |
In Vitro Axon Degeneration Assay
| Assay | IC₅₀ (nM) | Reference |
| Protection of neurons from degeneration | 107 | [3] |
In Vivo Pharmacokinetics in Mice
| Route of Administration | Dose (mg/kg) | t½ (h) | CLp (mL/min/kg) | Reference |
| Intravenous (i.v.) | 1 | 0.6 | 56 | [3] |
| Oral (p.o.) | 5 | - | - | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its neuroprotective effects by inhibiting the Dual Leucine Zipper Kinase (DLK), a mitogen-activated protein kinase kinase kinase (MAP3K).[7] DLK acts as a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress-induced apoptosis and axonal degeneration.[7][8] By inhibiting DLK, this compound effectively blocks the downstream activation of MKK4/7 and subsequently JNK, leading to a reduction in the phosphorylation of c-Jun and ultimately preventing neuronal death.[7][9]
Caption: The inhibitory action of this compound on the DLK/JNK signaling pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are crucial for reproducible research. The following sections provide an overview of the methodologies as described in the primary literature.
Synthesis of this compound
The synthesis of this compound is a multi-step process. The key final step involves a Suzuki coupling reaction. A detailed, step-by-step protocol can be found in the supporting information of the primary publication by Patel et al. (2015) in the Journal of Medicinal Chemistry.
In Vitro Kinase Assays
The inhibitory activity of this compound against various kinases was determined using established enzymatic assays. These assays typically involve incubating the kinase, a substrate (often a peptide), and ATP with varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays. The IC₅₀ values are then calculated from the dose-response curves.
In Vitro Axon Degeneration Assay
The neuroprotective effect of this compound was assessed using an in vitro axon degeneration assay. A common protocol for such an assay is as follows:
-
Neuronal Culture: Primary neurons, such as dorsal root ganglion (DRG) neurons, are cultured in vitro.
-
Induction of Degeneration: Axon degeneration is induced by a stressor, such as trophic factor withdrawal or treatment with a neurotoxic agent.
-
Treatment: Neurons are treated with a range of concentrations of this compound.
-
Assessment of Axon Integrity: After a defined incubation period, axon integrity is assessed. This can be done by immunofluorescence staining for axonal markers (e.g., β-III tubulin) and quantifying the extent of axonal fragmentation.
-
Data Analysis: The concentration of this compound that provides 50% protection against axon degeneration (IC₅₀) is determined.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound | DLK inhibitor, LZK inhibitor | Probechem Biochemicals [probechem.com]
- 7. Degeneration of Injured Axons and Dendrites Requires Restraint of a Protective JNK Signaling Pathway by the Transmembrane Protein Raw - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ex Vivo Analysis of Axonal Degeneration Using Sciatic and Optic Nerve Preparations | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
GNE-3511 In Vitro Experimental Protocols: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vitro characterization of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12). This compound has demonstrated significant neuroprotective effects in various models of neurodegeneration.[1][2] The protocols outlined herein describe essential in vitro assays to assess the biochemical and cellular activity of this compound, including a DLK enzymatic assay, a Dorsal Root Ganglion (DRG) neuron axon degeneration assay, and a Western blot analysis for the downstream target, phosphorylated c-Jun. These detailed methodologies and data presentation guidelines are intended to assist researchers in the consistent and reproducible evaluation of this compound and similar compounds in a laboratory setting.
Introduction
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a key regulator of neuronal apoptosis and axon degeneration.[1] As a member of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, DLK activation leads to the phosphorylation of MKK4/7, which in turn phosphorylates and activates c-Jun N-terminal kinase (JNK). Activated JNK then phosphorylates the transcription factor c-Jun, leading to the expression of pro-apoptotic genes. This signaling pathway is implicated in the pathology of various neurodegenerative diseases, making DLK an attractive therapeutic target.[1]
This compound is a cell-permeable and orally bioavailable small molecule inhibitor of DLK with a high degree of potency and selectivity.[3][4] It has been shown to protect neurons from degeneration in vitro and in vivo, highlighting its therapeutic potential.[1] These application notes provide a comprehensive guide for the in vitro evaluation of this compound, focusing on its mechanism of action and neuroprotective properties.
Data Presentation
Consistent and clear data presentation is crucial for the interpretation and comparison of experimental results. All quantitative data from the described in vitro assays should be summarized in structured tables.
Table 1: Biochemical Activity of this compound
| Parameter | Value |
| DLK Ki | 0.5 nM[4] |
| DLK IC50 | 30 nM (p-JNK)[4] |
| JNK1 IC50 | 129 nM[3][4] |
| JNK2 IC50 | 514 nM[3][4] |
| JNK3 IC50 | 364 nM[3][4] |
| MLK1 IC50 | 67.8 nM[3][4] |
| MLK2 IC50 | 767 nM[3][4] |
| MLK3 IC50 | 602 nM[3][4] |
| MKK4 IC50 | >5000 nM[3][4] |
| MKK7 IC50 | >5000 nM[3][4] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Parameter | Value |
| Axon Degeneration | Dorsal Root Ganglion (DRG) Neurons | IC50 | 107 nM[3][4] |
| p-c-Jun Inhibition | Dorsal Root Ganglion (DRG) Neurons | IC50 | Not explicitly stated |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
DLK Enzymatic Assay
This protocol is designed to measure the direct inhibitory activity of this compound on DLK kinase activity in a biochemical format. A common method is a radiometric assay that measures the incorporation of 33P from [γ-33P]ATP into a suitable substrate, such as Myelin Basic Protein (MBP).
Materials:
-
Recombinant human DLK (MAP3K12)
-
Myelin Basic Protein (MBP)
-
[γ-33P]ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
This compound
-
10% Phosphoric Acid
-
Filter plates (e.g., P81 phosphocellulose plates)
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer.
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle (DMSO) control.
-
Add 20 µL of a solution containing recombinant DLK enzyme and MBP substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 20 µL of Kinase Assay Buffer containing ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for DLK.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 10% phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Dorsal Root Ganglion (DRG) Axon Degeneration Assay
This cell-based assay assesses the ability of this compound to protect neurons from induced axon degeneration.
Materials:
-
Dorsal Root Ganglia (DRGs) from embryonic or neonatal rodents
-
Dissection medium (e.g., HBSS)
-
Enzymes for dissociation (e.g., collagenase, dispase)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and Nerve Growth Factor (NGF))
-
Poly-D-lysine and laminin-coated culture plates
-
This compound
-
Calcein-AM
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
DRG Neuron Culture:
-
Dissect DRGs from the appropriate developmental stage and place them in cold dissection medium.
-
Digest the ganglia with enzymes to obtain a single-cell suspension.
-
Plate the dissociated neurons on poly-D-lysine and laminin-coated plates in neuronal culture medium containing NGF to promote axon growth.
-
Culture the neurons for several days (e.g., 5-7 days) to allow for extensive axon outgrowth.
-
-
Treatment and Induction of Degeneration:
-
Prepare a serial dilution of this compound in the culture medium.
-
Pre-treat the cultured DRG neurons with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Induce axon degeneration by removing NGF from the culture medium. This can be achieved by washing the cells and replacing the medium with NGF-free medium.
-
-
Assessment of Axon Degeneration:
-
After a defined period of NGF withdrawal (e.g., 24-48 hours), assess axon integrity.
-
Incubate the cells with Calcein-AM (e.g., 1-2 µM) for 15-30 minutes at 37°C.[2] Calcein-AM is a cell-permeant dye that is cleaved by intracellular esterases in viable cells to produce a fluorescent product, thereby staining healthy axons.[2]
-
Acquire images of the stained axons using a fluorescence microscope.
-
-
Quantification and Data Analysis:
-
Quantify the extent of axon degeneration using image analysis software. A common method is to measure the area or length of intact, healthy axons.
-
In ImageJ, this can be done by setting a threshold to identify the fluorescent axons and then using the "Analyze Particles" function to measure the total axonal area.
-
Calculate the percentage of axon protection for each this compound concentration relative to the vehicle-treated, NGF-deprived control.
-
Determine the IC50 value for neuroprotection by fitting the dose-response data to a suitable model.
-
Western Blot for Phosphorylated c-Jun
This protocol details the detection of phosphorylated c-Jun (p-c-Jun), a downstream marker of DLK activity, in neuronal cells treated with this compound.
Materials:
-
Cultured neuronal cells (e.g., DRG neurons)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total c-Jun or a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Cell Lysis and Protein Quantification:
-
Culture and treat neuronal cells with this compound and a stimulus to activate the DLK pathway (e.g., NGF withdrawal, UV irradiation).
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-c-Jun overnight at 4°C with gentle agitation.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total c-Jun or a loading control to normalize the p-c-Jun signal.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Express the results as the ratio of p-c-Jun to total c-Jun or the loading control.
-
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the in vitro characterization of this compound. By employing these standardized assays, researchers can effectively evaluate the biochemical potency, cellular efficacy, and mechanism of action of this compound and other DLK inhibitors. The consistent application of these methods will facilitate the generation of reliable and comparable data, which is essential for the advancement of drug discovery efforts in the field of neurodegeneration.
References
- 1. Neuronal Cell viability and cytotoxicity assays [neuroproof.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Assessing Axonal Degeneration in Embryonic Dorsal Root Ganglion Neurons In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcein AM Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for GNE-3511 in Mouse Models
These application notes provide a comprehensive guide for researchers utilizing the dual leucine zipper kinase (DLK) inhibitor, GNE-3511, in various mouse models of neurological disease and injury. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature.
Overview of this compound
This compound is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of dual leucine zipper kinase (DLK, also known as MAP3K12).[1][2] DLK is a key regulator of neuronal degeneration and its inhibition has shown therapeutic potential in models of neurodegenerative diseases and nerve injury.[3][4] this compound exerts its effects by blocking the DLK-mediated activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in apoptosis and axonal degeneration.[5][6]
Quantitative Data Summary
The following table summarizes the dosages and administration routes of this compound used in various mouse models.
| Mouse Model | This compound Dosage | Administration Route | Dosing Frequency | Key Findings |
| Neuropathic Pain (Spared Nerve Injury) | 75 mg/kg | Oral Gavage | Twice daily | Prevents mechanical allodynia and microgliosis.[7] |
| Cystitis | 75 mg/kg | Oral Gavage | Single dose | Suppresses nociceptive behavior, edema, and hemorrhage.[1] |
| Amyotrophic Lateral Sclerosis (ALS) | Not specified | Chronic administration via food intake | Continuous | Delayed neuromuscular junction denervation.[3] |
| Temporal Lobe Epilepsy | 1 mg/kg and 5 mg/kg | Intraperitoneal (i.p.) | Twice daily for 7 days | Prevented spontaneous recurrent seizures and had neuroprotective effects.[8][9] |
| Pharmacokinetic Studies | 1 mg/kg | Intravenous (i.v.) | Single dose | Moderate plasma clearance and brain penetration.[1] |
| Pharmacokinetic Studies | 5 mg/kg | Oral (p.o.) | Single dose | Moderate plasma clearance and brain penetration.[1] |
Experimental Protocols
This compound Formulation and Administration
a) Oral Gavage Formulation:
A common vehicle for the oral administration of this compound is a solution composed of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
To prepare a 1 mL working solution, first, dissolve the required amount of this compound in 100 µL of DMSO to create a stock solution. Then, add 400 µL of PEG300 and mix thoroughly. Following this, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to reach the final volume of 1 mL.[1]
b) Oral Gavage Protocol:
Oral gavage is a standard method for administering precise doses of compounds to rodents.
-
Animal Restraint: Properly restrain the mouse to ensure its head and body are in a vertical line with the esophagus.[10]
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle (typically 18-20 gauge for adult mice).[11] The length of the needle should be pre-measured from the mouse's incisors to the last rib to avoid stomach perforation.[10][11]
-
Administration: Gently insert the gavage needle into the mouth, allowing the mouse to swallow as the needle is advanced down the esophagus. Do not apply force.[10] Administer the compound slowly.[10]
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.[11]
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a widely used method to induce robust and long-lasting mechanical allodynia.[12][13]
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture).[12]
-
Surgical Procedure:
-
Make a small incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[13][14]
-
Carefully isolate the common peroneal and tibial nerves.[13][15]
-
Ligate these two nerves with a suture (e.g., 6-0 silk) and then cut them distal to the ligation, removing a small section of the distal nerve stump.[13]
-
Take extreme care to avoid stretching or touching the spared sural nerve.[12][13]
-
Close the muscle and skin layers with sutures.
-
-
Sham Surgery: In sham-operated control animals, the sciatic nerve is exposed, but no ligation or transection is performed.[12]
Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia is assessed using von Frey filaments.
-
Habituation: Place the mice in individual clear plexiglass cages on an elevated mesh floor and allow them to habituate for at least 30 minutes before testing.[12]
-
Filament Application: Apply calibrated von Frey filaments of increasing force to the lateral (sural nerve) territory of the hind paw.[14][16]
-
Response Threshold: The 50% paw withdrawal threshold is determined using the up-down method. A positive response is defined as a brisk withdrawal or licking of the paw.
Signaling Pathway and Experimental Workflow
DLK/JNK Signaling Pathway
This compound acts by inhibiting the Dual Leucine Zipper Kinase (DLK), a key upstream activator of the JNK signaling cascade in neurons. This pathway is a critical mediator of neuronal stress responses.
Caption: The DLK/JNK signaling cascade initiated by neuronal stress.
Experimental Workflow for this compound in the SNI Mouse Model
The following diagram illustrates the typical experimental workflow for evaluating the efficacy of this compound in the spared nerve injury model of neuropathic pain.
Caption: Experimental workflow for this compound efficacy testing in the SNI model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DLK Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Effect of Dual Leucine Zipper Kinase Inhibitor this compound on Epileptogenesis and Cognitive and Behavioral Changes in a Temporal Lobe Epilepsy Model in Mice | bioRxiv [biorxiv.org]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Suppression of inflammatory and neuropathic pain symptoms in mice lacking the N-type Ca2+ channel - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of GNE-3511 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GNE-3511 is a potent and selective dual leucine zipper kinase (DLK, MAP3K12) inhibitor with a Ki of less than 0.5 nM.[1] It is a valuable tool for studying neurodegenerative diseases and other cellular processes involving the DLK signaling pathway. This document provides a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (DMSO), ensuring accurate and reproducible experimental results.
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C23H26F2N6O | [1][2][3][4][5] |
| Molecular Weight | 440.49 g/mol | [1][2][3] |
| CAS Number | 1496581-76-0 | [1][3][4][5][6] |
| Appearance | Crystalline solid, yellow | [3][4][7] |
| Purity | ≥98% (HPLC) | [3][4][7] |
| Solubility in DMSO | 6.25 mg/mL to 44 mg/mL | [1][3][4][7][8] |
| Storage (Powder) | 3 years at -20°C | [1][8] |
| Storage (Stock Solution in DMSO) | 1 year at -80°C, 1-6 months at -20°C | [1][8][9] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Safety Precautions: Before starting, review the Safety Data Sheet (SDS) for this compound and DMSO. Handle the compound and solvent in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE at all times.
-
Determine the Required Mass of this compound:
-
The molecular weight of this compound is 440.49 g/mol .
-
To prepare a 10 mM (0.010 mol/L) stock solution, the required mass can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 440.49 g/mol / 1000 = 4.4049 mg
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out the calculated mass of this compound powder and record the exact weight.
-
-
Dissolving this compound in DMSO:
-
Using a calibrated micropipette, add the appropriate volume of fresh, anhydrous DMSO to the tube containing the this compound powder. For the example above, this would be 1 mL. Note: Moisture-absorbing DMSO can reduce solubility.[1]
-
Close the tube or vial securely.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[8] Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots in tightly sealed tubes or vials at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (1-6 months).[1][9]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the relevant signaling pathway for this compound and the experimental workflow for preparing the stock solution.
Caption: this compound inhibits the DLK signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. DLK Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. raybiotech.com [raybiotech.com]
- 7. DLK Inhibitor, this compound | 1496581-76-0 [sigmaaldrich.com]
- 8. This compound | DNA Alkylation | MAPK | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
GNE-3511 In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-3511 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12), a key regulator of neuronal degeneration.[1][2][3] Its ability to penetrate the blood-brain barrier and its oral bioavailability make it a valuable tool for in vivo studies of neurodegenerative diseases and nerve injury.[4][5] These application notes provide a comprehensive overview of the in vivo administration routes for this compound, complete with detailed protocols and quantitative data to guide researchers in their experimental design.
Data Presentation
Table 1: In Vivo Administration and Pharmacokinetics of this compound in Mice
| Administration Route | Dose | Vehicle | Dosing Schedule | Key Pharmacokinetic Parameters | Animal Model | Reference |
| Oral Gavage (p.o.) | 75 mg/kg | 0.5% w/v Methyl Cellulose and 0.2% v/v Tween 80 in water | Twice daily | Not specified | Spared Nerve Injury (SNI) | [1] |
| Oral Gavage (p.o.) | 75 mg/kg | Not specified | Single dose | Not specified | Cystitis Mouse Model | [4] |
| Oral (p.o.) | 5 mg/kg | Not specified | Single dose | t½ = 0.6 h; CLp = 56 ml/min/kg | Not specified | [4] |
| Intravenous (i.v.) | 1 mg/kg | Not specified | Single dose | t½ = 0.6 h; CLp = 56 ml/min/kg | Not specified | [4] |
| Chronic Food Intake | Not specified | Formulated in chow | Chronic | Delayed neuromuscular junction denervation | SOD1(G93A) ALS mice | [6] |
Signaling Pathway
This compound exerts its neuroprotective effects by inhibiting the DLK signaling pathway. DLK, a member of the MAP3K family, is activated by neuronal stress and injury. Its activation initiates a kinase cascade, leading to the phosphorylation and activation of MKK4 and MKK7, which in turn phosphorylate and activate c-Jun N-terminal kinase (JNK).[7][8] Activated JNK then phosphorylates the transcription factor c-Jun, leading to the expression of genes involved in apoptosis and neuronal degeneration.[5][7][9]
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in a Mouse Model of Spared Nerve Injury
This protocol is adapted from a study investigating the effect of this compound on mechanical allodynia and microgliosis after nerve injury.[1]
1. Materials:
- This compound
- Vehicle: 0.5% w/v USP Grade Methyl Cellulose and 0.2% v/v Tween 80 in sterile water
- Oral gavage needles (20-gauge, 1.5 inch, ball-tipped)
- Syringes
- Animal scale
2. Procedure:
- Preparation of this compound Formulation:
- Prepare the vehicle solution by dissolving methylcellulose in water, then adding Tween 80.
- Suspend this compound in the vehicle to a final concentration of 7.5 mg/mL.
- Sonicate the solution to ensure a uniform suspension. Store at 4°C for no more than 7 days.
- Animal Dosing:
- Weigh each mouse to determine the correct dosing volume (10 mL/kg).
- Administer 75 mg/kg of the this compound suspension via oral gavage.
- For the spared nerve injury model, dosing is typically initiated 16-18 hours post-surgery and continued twice daily.[1]
Protocol 2: General Intravenous Administration of this compound in Mice
1. Materials:
- This compound
- Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
- Insulin syringes with 28-gauge or smaller needles
- Mouse restrainer
- Heat lamp (optional, for tail vein dilation)
2. Procedure:
- Preparation of this compound Solution:
- Dissolve this compound in the vehicle to the desired final concentration for a 1 mg/kg dose. Ensure the solution is clear and free of precipitates. Prepare fresh on the day of use.
- Animal Dosing:
- Weigh each mouse to calculate the precise injection volume.
- Warm the mouse's tail using a heat lamp to dilate the lateral tail veins, if necessary.
- Place the mouse in a restrainer.
- Disinfect the tail with an alcohol swab.
- Carefully insert the needle into one of the lateral tail veins and slowly inject the this compound solution.
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical mouse model of neuropathic pain.
Conclusion
This compound is a versatile research tool for investigating the role of the DLK signaling pathway in various in vivo models. The provided protocols and data offer a foundation for researchers to design and execute their studies. Careful consideration of the administration route, dose, and vehicle is crucial for obtaining reliable and reproducible results.
References
- 1. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The c-Jun N-Terminal Kinase Activator Dual Leucine Zipper Kinase Regulates Axon Growth and Neuronal Migration in the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JNK Signaling Pathway Involvement in Spinal Cord Neuron Development and Death [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. JNK-mediated phosphorylation of DLK suppresses its ubiquitination to promote neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-3511 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-3511 is a potent, selective, and cell-permeable inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. As a key regulator of neuronal degeneration, DLK is a promising therapeutic target for neurodegenerative diseases and nerve injury. This compound exerts its effects by blocking the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in apoptosis and inflammatory responses. These application notes provide detailed protocols for determining the optimal concentration of this compound in cell culture, assessing its efficacy and cytotoxicity, and analyzing its impact on the DLK signaling pathway.
Mechanism of Action
This compound is an ATP-competitive inhibitor of DLK. By binding to the kinase domain of DLK, it prevents the phosphorylation and subsequent activation of its downstream targets, MKK4 and MKK7. This, in turn, inhibits the activation of JNK and the phosphorylation of its substrate, the transcription factor c-Jun. The inhibition of this signaling cascade has been shown to be neuroprotective in various in vitro and in vivo models.
Signaling Pathway
The signaling pathway inhibited by this compound is a critical stress-response cascade in neurons.
Caption: The DLK signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against various kinases and its protective effect in a neuronal degeneration assay.
| Target/Assay | IC50 / Ki | Cell Line / System | Notes |
| DLK (MAP3K12) | Ki = 0.5 nM[1] | Recombinant human DLK | High-affinity binding |
| p-JNK | IC50 = 30 nM[1] | HEK293 cells | Inhibition of JNK phosphorylation |
| Axon Degeneration | IC50 = 107 nM[2] | Dorsal Root Ganglion (DRG) neurons | Neuroprotective effect |
| JNK1 | IC50 = 129 nM[1] | Recombinant human JNK1 | Off-target activity |
| JNK2 | IC50 = 514 nM[1] | Recombinant human JNK2 | Off-target activity |
| JNK3 | IC50 = 364 nM[1] | Recombinant human JNK3 | Off-target activity |
| MLK1 | IC50 = 67.8 nM[1] | Recombinant human MLK1 | Off-target activity |
| MKK4 / MKK7 | IC50 > 5000 nM[1] | Recombinant human kinases | High selectivity over MKKs |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol describes a general workflow to determine the optimal concentration of this compound for a specific cell line and experimental endpoint. It involves establishing a dose-response curve for both efficacy (e.g., inhibition of p-c-Jun) and cytotoxicity.
Caption: Workflow for determining the optimal this compound concentration.
Materials:
-
This compound
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
96-well plates
-
DMSO (for stock solution)
-
Reagents for viability and efficacy assays (see Protocols 2 and 3)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Allow cells to adhere overnight.
-
Serial Dilutions: Prepare a series of dilutions of this compound in culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired treatment duration. It is advisable to test different time points (e.g., 4, 24, and 48 hours) to determine the optimal exposure time.
-
Analysis:
-
Cytotoxicity: Perform a cell viability assay (e.g., MTT or Calcein-AM/EthD-1, see Protocol 2) to determine the concentration at which this compound becomes toxic to the cells (CC50).
-
Efficacy: Perform an assay to measure the desired biological effect (e.g., inhibition of p-c-Jun by Western blot, see Protocol 3) to determine the effective concentration (IC50).
-
-
Data Interpretation: Plot the dose-response curves for both cytotoxicity and efficacy. The optimal concentration of this compound will be in the range that provides maximal efficacy with minimal cytotoxicity.
Protocol 2: Cell Viability Assessment
This protocol describes two common methods for assessing cell viability: the MTT assay (colorimetric) and the Calcein-AM/EthD-1 assay (fluorescent).
A. MTT Assay
Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
B. Calcein-AM and Ethidium Homodimer-1 (EthD-1) Assay
Principle: This is a two-color fluorescence assay. Live cells are stained green by Calcein-AM, which is converted to fluorescent calcein by intracellular esterases. Dead cells with compromised membranes are stained red by EthD-1, which binds to nucleic acids.
Materials:
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Ethidium Homodimer-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
Prepare a working solution of Calcein-AM and EthD-1 in PBS (e.g., 2 µM Calcein-AM and 4 µM EthD-1).
-
Remove the culture medium and wash the cells once with PBS.
-
Add the working solution to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
Visualize the cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence, or quantify the fluorescence using a plate reader.
Protocol 3: Western Blot for Phospho-c-Jun (p-c-Jun)
Principle: This protocol is used to assess the efficacy of this compound by measuring the levels of phosphorylated c-Jun, a downstream target of the DLK-JNK pathway.
Materials:
-
Cells treated with this compound and a positive control (e.g., a known activator of the JNK pathway like anisomycin or UV irradiation).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-c-Jun (Ser63 or Ser73) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-c-Jun and loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-c-Jun signal to the loading control to determine the relative change in p-c-Jun levels upon this compound treatment.
Troubleshooting
-
High Cytotoxicity at Low Concentrations:
-
Check DMSO concentration: Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
Cell health: Ensure cells are healthy and not overly confluent before treatment.
-
-
No Efficacy Observed:
-
Concentration range: The effective concentration might be higher for your specific cell line or assay. Test a broader range of concentrations.
-
Treatment duration: The effect of this compound may be time-dependent. Try longer incubation times.
-
Pathway activation: Ensure that the DLK-JNK pathway is activated in your experimental model to be able to observe an inhibitory effect.
-
-
Variability in Results:
-
Consistent cell handling: Use consistent cell seeding densities and passage numbers.
-
Reagent stability: Ensure this compound stock solution is properly stored and has not degraded.
-
References
GNE-3511 for Neuroprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK; MAP3K12), in various in vitro neuroprotection assays. The provided protocols offer detailed methodologies for assessing the neuroprotective effects of this compound in primary neuronal cultures subjected to different insults.
Introduction
This compound is a brain-penetrant small molecule that targets DLK, a key signaling molecule involved in neuronal apoptosis and axonal degeneration.[1][2][3][4] Inhibition of the DLK signaling pathway has shown promise in protecting neurons from a variety of stressors, making this compound a valuable tool for research in neurodegenerative diseases and acute neuronal injury.[1][2][3][4][5][6] The primary mechanism of action involves the suppression of the c-Jun N-terminal kinase (JNK) pathway, which, when activated by stressors, can lead to apoptosis.[2]
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and effective concentrations in various assays.
Table 1: this compound In Vitro Potency and Selectivity
| Target | Assay Type | IC50 / Ki | Reference |
| DLK (MAP3K12) | Kinase Assay | Ki = 0.5 nM | [7] |
| p-JNK | Cellular Assay (HEK293) | IC50 = 30 nM | [7] |
| Axon Degeneration | Cellular Assay (DRG Neurons) | IC50 = 107 nM | [7] |
| MLK1 | Kinase Assay | IC50 = 67.8 nM | [7] |
| JNK1 | Kinase Assay | IC50 = 129 nM | [7] |
| JNK2 | Kinase Assay | IC50 = 514 nM | [7] |
| JNK3 | Kinase Assay | IC50 = 364 nM | [7] |
| MKK4 | Kinase Assay | IC50 > 5000 nM | [7] |
| MKK7 | Kinase Assay | IC50 > 5000 nM | [7] |
Table 2: Recommended this compound Concentrations and Treatment Durations for In Vitro Neuroprotection Assays
| Neuronal Model | Insult | This compound Concentration | Treatment Duration | Readout |
| Primary Dorsal Root Ganglion (DRG) Neurons | Trophic Deprivation | 100 nM - 500 nM | Pre-treatment for 1 hour, followed by co-treatment with insult for 2.5-24 hours. | Axon integrity, cell viability (Calcein-AM), p-c-Jun levels. |
| Primary Cortical Neurons | NMDA-induced Excitotoxicity | 100 nM - 1 µM | Pre-treatment for 2-4 hours, followed by co-treatment with NMDA for 5 minutes to 24 hours. | Cell viability (MTT, LDH assay), neuronal morphology. |
| Primary Hippocampal Neurons | Hydrogen Peroxide (H₂O₂)-induced Oxidative Stress | 100 nM - 1 µM | Pre-treatment for 2-4 hours, followed by co-treatment with H₂O₂ for 24 hours. | Cell viability (MTT, CCK-8), ROS production (DCF-DA). |
Signaling Pathway
The neuroprotective effect of this compound is primarily mediated through the inhibition of the DLK-JNK signaling cascade. The following diagram illustrates this pathway.
Experimental Protocols
The following are detailed protocols for assessing the neuroprotective effects of this compound in primary neuronal cultures.
Protocol 1: Neuroprotection against Trophic Deprivation in Primary DRG Neurons
This protocol is adapted from studies demonstrating the neuroprotective effects of DLK inhibition in DRG neurons following the withdrawal of nerve growth factor (NGF).[5]
Experimental Workflow:
Materials:
-
Primary DRG neurons
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Nerve Growth Factor (NGF)
-
This compound (stock solution in DMSO)
-
Calcein-AM and Propidium Iodide (for viability assessment)
-
Antibodies for immunocytochemistry (e.g., anti-Beta-III-tubulin)
Procedure:
-
Cell Culture: Isolate DRG neurons from E13.5-E15.5 mouse or rat embryos and plate on poly-D-lysine/laminin-coated plates or coverslips. Culture in complete Neurobasal medium containing 50 ng/mL NGF for 5-7 days to allow for axon extension.
-
This compound Pre-treatment: Prepare working concentrations of this compound in pre-warmed, NGF-containing medium. Replace the culture medium with the this compound-containing medium or vehicle (DMSO) control and incubate for 1 hour at 37°C.
-
Trophic Deprivation: After pre-treatment, carefully wash the neurons three times with NGF-free medium to remove any residual NGF. Then, add fresh NGF-free medium containing the same concentrations of this compound or vehicle as in the pre-treatment step.
-
Incubation: Incubate the cultures for 24 hours at 37°C.
-
Assessment of Neuroprotection:
-
Axon Integrity: Fix the cells and perform immunocytochemistry for a neuronal marker like Beta-III-tubulin. Capture images and quantify axon degeneration using an appropriate scoring method or software.
-
Cell Viability: Incubate the cells with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red). Quantify the number of live and dead cells using fluorescence microscopy.
-
Protocol 2: Neuroprotection against NMDA-induced Excitotoxicity in Primary Cortical Neurons
This protocol is adapted from established methods for inducing excitotoxicity in cortical neuron cultures.[8][9][10][11][12] The use of this compound is proposed based on the known involvement of the DLK/JNK pathway in excitotoxic cell death.[10]
Experimental Workflow:
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
N-methyl-D-aspartate (NMDA)
-
Glycine
-
This compound (stock solution in DMSO)
-
MTT reagent or LDH assay kit
Procedure:
-
Cell Culture: Isolate cortical neurons from E15-E18 rodent embryos and plate on poly-D-lysine coated plates. Culture for 12-14 days in vitro (DIV) to allow for mature synapse formation.
-
This compound Pre-treatment: Replace the culture medium with pre-warmed medium containing the desired concentrations of this compound or vehicle and incubate for 2 hours at 37°C.
-
Excitotoxic Insult: Prepare a solution of NMDA (50-100 µM) and glycine (10 µM) in a magnesium-free salt solution.[13] Remove the pre-treatment medium and expose the neurons to the NMDA/glycine solution for 15-30 minutes at room temperature.
-
Wash and Recovery: Gently wash the neurons three times with pre-warmed culture medium to remove the NMDA. Replace with the original culture medium containing this compound or vehicle.
-
Incubation: Incubate the cultures for 24 hours at 37°C.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT reagent to the culture medium and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells according to the manufacturer's instructions.
-
Protocol 3: Neuroprotection against Oxidative Stress in Primary Hippocampal Neurons
This protocol is adapted from standard procedures for inducing oxidative stress using hydrogen peroxide (H₂O₂).[14][15][16][17][18] The application of this compound is based on the role of the DLK pathway in stress-induced apoptosis.
Experimental Workflow:
Materials:
-
Primary hippocampal neurons
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Hydrogen Peroxide (H₂O₂)
-
This compound (stock solution in DMSO)
-
MTT or CCK-8 assay kit
-
2',7'-dichlorofluorescin diacetate (DCF-DA) for ROS measurement
Procedure:
-
Cell Culture: Isolate hippocampal neurons from E16-E18 rodent embryos and plate on poly-D-lysine coated plates. Culture for 7-10 DIV.
-
This compound Pre-treatment: Replace the culture medium with pre-warmed medium containing this compound or vehicle and incubate for 2 hours at 37°C.
-
Oxidative Insult: Add H₂O₂ directly to the culture medium to a final concentration of 100-200 µM.[16]
-
Incubation: Co-incubate the neurons with H₂O₂ and this compound or vehicle for 24 hours at 37°C.[14]
-
Assessment of Neuroprotection:
-
Cell Viability: Use the MTT or CCK-8 assay as described in Protocol 2.
-
ROS Production: a. Wash the cells with a balanced salt solution. b. Incubate with 10 µM DCF-DA for 30 minutes at 37°C. c. Wash to remove excess dye. d. Measure the fluorescence intensity using a plate reader or fluorescence microscope.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the DLK signaling pathway in neurodegeneration. The protocols provided here offer a starting point for assessing its neuroprotective effects in various in vitro models of neuronal injury. Researchers should optimize the concentrations of this compound and the duration of treatment for their specific experimental system. Further investigation into the timing of this compound administration (pre-, co-, or post-insult) may provide additional insights into its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual leucine zipper kinase as a therapeutic target for neurodegenerative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Novel inhibitors of acute, axonal DLK palmitoylation are neuroprotective and avoid the deleterious side effects of cell-wide DLK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro | Journal of Neuroscience [jneurosci.org]
- 10. Dual leucine zipper kinase is required for excitotoxicity-induced neuronal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA and glutamate evoke excitotoxicity at distinct cellular locations in rat cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-Derived Anti-NMDAR Antibody Disinhibits Cortical Neuronal Networks through Dysfunction of Inhibitory Neuron Output | Journal of Neuroscience [jneurosci.org]
- 14. [Setting up the oxidative cell mode with hippocampal cell of primary culture induced by H2O2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protection against H2O2-evoked toxicity in HT22 hippocampal neuronal cells by geissoschizine methyl ether via inhibiting ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prolactin protects hippocampal neurons against H2O2-induced neurotoxicity by suppressing BAX and NOX4 via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-3511 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-3511 is a potent, selective, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2] DLK is a key regulator of neuronal stress pathways and has been implicated in neurodegeneration, making it a promising therapeutic target.[3][4] These application notes provide detailed protocols for the use of this compound in primary neuron cultures to study its effects on neuronal survival, axonal integrity, and associated signaling pathways.
Mechanism of Action
This compound exerts its neuroprotective effects by inhibiting the kinase activity of DLK.[1] DLK acts as an upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling cascade.[2] In response to neuronal stressors such as axonal injury, trophic factor withdrawal, or neurotoxic insults, DLK is activated, leading to the phosphorylation and activation of MKK4/7, which in turn phosphorylate and activate JNK. Activated JNK then phosphorylates a variety of downstream targets, including the transcription factor c-Jun, which promotes apoptosis and axon degeneration.[5] this compound blocks this cascade at its origin by inhibiting DLK, thereby preventing the downstream activation of JNK and its pro-degenerative signaling.
Signaling Pathway
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value (nM) | Reference |
| DLK | Ki | 0.5 | [1] |
| p-JNK | IC50 | 30 | [1] |
| DRG Neurons | IC50 | 107 | [1] |
Table 2: Kinase Selectivity of this compound
| Kinase | IC50 (nM) |
| MKK4 | >5000 |
| MKK7 | >5000 |
| JNK1 | 129 |
| JNK2 | 514 |
| JNK3 | 364 |
| MLK1 | 67.8 |
| MLK2 | 767 |
| MLK3 | 602 |
Data from MedchemExpress.[1]
Table 3: Effective Concentrations of this compound in Primary Neuron Cultures
| Neuron Type | Application | Concentration (nM) | Duration | Reference |
| Mouse Cortical & Hippocampal Neurons | Neurodegeneration Model (Tau overexpression) | 250 | 72-96 hours | [6] |
| Dorsal Root Ganglion (DRG) Neurons | Neurotrophin Deprivation Model | 100 | 16-20 hours | [7] |
Experimental Protocols
Protocol 1: General Culture of Primary Cortical Neurons
This protocol describes the basic steps for establishing a primary cortical neuron culture from embryonic mice or rats.
Materials:
-
Embryonic day 17-18 (E17-18) mouse or rat pups
-
Dissection medium (e.g., Hibernate®-E)
-
Enzyme for dissociation (e.g., Papain)
-
Plating medium (e.g., Neurobasal® Medium with B-27® Supplement, Glutamine, and Penicillin/Streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Isolate cortices from E17-18 rodent embryos in ice-cold dissection medium.
-
Mince the tissue and incubate in a papain solution at 37°C for 15-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue.
-
Plate the neurons onto poly-lysine coated surfaces at a desired density (e.g., 1 x 105 cells/cm2).
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, a half-medium change can be performed to remove cellular debris. To inhibit glial cell proliferation, an antimitotic agent like cytarabine can be added.[8]
Protocol 2: Application of this compound to Primary Neurons for Neuroprotection Assays
This protocol provides a general workflow for assessing the neuroprotective effects of this compound.
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Dose-Response Experiment:
-
Culture primary neurons as described in Protocol 1.
-
On the day of the experiment, prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). A vehicle control (DMSO) should be included.
-
Induce neuronal stress. For example, for trophic factor deprivation in DRG neurons, replace the growth medium with a medium lacking nerve growth factor (NGF).
-
Immediately after inducing stress, add the different concentrations of this compound or vehicle to the respective wells.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Neuronal Viability: Assess cell death using methods such as the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.
-
Axon Degeneration: Fix the cells and perform immunocytochemistry for neuronal markers like β-III tubulin to visualize axons. Axon integrity can be quantified by measuring axon fragmentation.
-
Western Blot Analysis: To confirm the mechanism of action, lyse the cells and perform Western blotting to detect the levels of phosphorylated c-Jun (a downstream target of the DLK-JNK pathway). A reduction in p-c-Jun levels with this compound treatment would indicate target engagement.
-
Conclusion
This compound is a valuable research tool for investigating the role of the DLK signaling pathway in neuronal health and disease. Its high potency and selectivity make it an excellent pharmacological agent for studying the mechanisms of neurodegeneration in primary neuron cultures. The protocols and data presented here provide a framework for researchers to design and execute experiments using this compound to explore its therapeutic potential in various neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Alzheimer’s disease in primary neurons reveals DNA damage response coupled with MAPK-DLK signaling in wild-type tau-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual leucine zipper kinase-dependent PERK activation contributes to neuronal degeneration following insult | eLife [elifesciences.org]
- 8. protocols.io [protocols.io]
GNE-3511 Application Notes and Protocols for Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), in experimental models relevant to Parkinson's disease research. This compound offers a valuable tool for investigating the role of the DLK signaling pathway in neuronal stress and degeneration.
Introduction
This compound is a cell-permeable, orally bioavailable, and brain-penetrant small molecule that potently inhibits Dual Leucine Zipper Kinase (DLK, also known as MAP3K12). DLK is a key regulator of neuronal degeneration in various contexts, making it a therapeutic target for neurodegenerative diseases.[1][2][3] In the context of Parkinson's disease models, this compound has been shown to reduce the levels of phosphorylated c-Jun, a downstream marker of DLK activity, in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.[4][5]
Mechanism of Action
This compound selectively inhibits DLK, a mitogen-activated protein kinase kinase kinase (MAP3K), which acts as a crucial upstream regulator of the JNK signaling pathway in neurons.[1][6] By inhibiting DLK, this compound effectively blocks the downstream phosphorylation of MKK4/7 and subsequently JNK, which in turn prevents the phosphorylation of transcription factors like c-Jun.[7] This inhibition of the DLK-JNK signaling cascade has been demonstrated to protect neurons from degeneration in various in vitro and in vivo models.[1][2][7]
Signaling Pathway Diagram
Caption: this compound inhibits the DLK signaling pathway.
Data Presentation
This compound Kinase Selectivity and Potency
| Target | Parameter | Value | Notes |
| DLK (MAP3K12) | Ki | <0.5 nM | Highly potent inhibition.[4][6][8] |
| p-JNK (in HEK293) | IC50 | 30 nM | Functional inhibition of downstream signaling.[6] |
| DRG Neurons | IC50 | 107 nM | Protection in an in vitro axon degeneration assay.[4][6] |
| JNK1 | IC50 | 129 nM | Displays selectivity over downstream JNK kinases.[4][6] |
| JNK2 | IC50 | 514 nM | Displays selectivity over downstream JNK kinases.[4][6] |
| JNK3 | IC50 | 364 nM | Displays selectivity over downstream JNK kinases.[4][6] |
| MLK1 | IC50 | 67.8 nM | |
| MLK2 | IC50 | 767 nM | |
| MLK3 | IC50 | 602 nM | |
| MKK4 | IC50 | >5000 nM | High selectivity over upstream kinases in the same pathway.[4][6] |
| MKK7 | IC50 | >5000 nM | High selectivity over upstream kinases in the same pathway.[4][6] |
This compound Pharmacokinetic Properties in Mice
| Parameter | Route | Dose | Value |
| Half-life (t1/2) | i.v. | 1 mg/kg | 0.6 h |
| p.o. | 5 mg/kg | - | |
| Plasma Clearance | i.v. | 1 mg/kg | 56 ml/min/kg |
| Brain Penetrant | - | - | Yes |
Experimental Protocols
In Vitro Protocol: Neuroprotection Assay in Primary Neuronal Cultures
This protocol is adapted from studies demonstrating the neuroprotective effects of this compound in cultured neurons.[1][7]
1. Materials:
-
This compound (storable at -20°C for 6 months or -80°C for 1 year).[6]
-
Primary dorsal root ganglion (DRG) neurons or other neuronal cell types.
-
Neurobasal medium supplemented with B27 and L-glutamine.
-
Nerve Growth Factor (NGF).
-
Compound for inducing neuronal stress (e.g., vincristine or trophic factor withdrawal).
-
Calcein-AM and Hoechst 33342 for viability staining.
-
DMSO (for stock solution).
2. Procedure:
-
Cell Plating: Plate primary neurons at an appropriate density in multi-well plates coated with a suitable substrate (e.g., poly-D-lysine and laminin).
-
Cell Culture: Culture neurons in the presence of NGF for several days to allow for neurite outgrowth.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[4] Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10 nM - 1 µM).
-
Treatment:
-
Induce neuronal stress by, for example, withdrawing NGF from the culture medium or adding a neurotoxic compound.
-
Concurrently, treat the neurons with varying concentrations of this compound or vehicle control (DMSO).
-
-
Incubation: Incubate the cells for a period sufficient to observe neurodegeneration in the control group (e.g., 24-72 hours).
-
Assessment of Neuroprotection:
-
Stain the cells with Calcein-AM (live cells) and Hoechst 33342 (nuclei).
-
Capture images using fluorescence microscopy.
-
Quantify neuronal survival and axon integrity. A significant increase in Calcein-AM positive neurons in this compound-treated wells compared to vehicle control indicates neuroprotection.[7]
-
In Vivo Protocol: MPTP Mouse Model of Parkinson's Disease
This protocol is based on the reported use of this compound in a mouse model of Parkinson's disease.[4][5]
1. Materials:
-
This compound.
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[6]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
C57BL/6 mice.
-
Antibodies for immunohistochemistry (e.g., anti-phospho-c-Jun, anti-tyrosine hydroxylase).
2. Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the housing conditions for at least one week.
-
This compound Formulation: Prepare the this compound formulation for oral gavage. A suggested protocol is to dissolve this compound in DMSO, then add PEG300, Tween-80, and finally saline.[6]
-
Dosing Regimen:
-
MPTP Administration: Induce Parkinson's-like pathology by administering MPTP according to an established protocol (e.g., sub-acute or acute regimen).
-
Tissue Collection: At a designated time point after MPTP administration, euthanize the mice and collect brain tissue.
-
Analysis:
-
Immunohistochemistry: Perfuse the brains and prepare sections for immunohistochemical analysis of the substantia nigra and striatum.
-
Biomarker Assessment: Stain brain sections for phosphorylated c-Jun to assess the pharmacodynamic effect of this compound.[5] Stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.
-
Behavioral Testing: Conduct behavioral tests (e.g., rotarod, open field) to assess motor deficits.
-
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound.
Logical Relationships of this compound Effects
The neuroprotective effects of this compound are logically dependent on its ability to engage the DLK target and inhibit the downstream signaling cascade that leads to neuronal apoptosis.
Logical Relationship Diagram
References
- 1. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DLK Inhibitor, this compound | 1496581-76-0 [sigmaaldrich.com]
- 5. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | DLK inhibitor, LZK inhibitor | Probechem Biochemicals [probechem.com]
- 9. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
GNE-3511: Application Notes and Protocols for Nerve Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-3511 is a potent, selective, and orally bioavailable small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2][3][4] DLK has been identified as a critical regulator of neuronal degeneration in various contexts, making this compound a valuable research tool for studying nerve injury and neurodegenerative diseases.[4][5] This document provides detailed application notes and protocols for the use of this compound in nerve injury studies, based on currently available data. This compound is a brain-penetrant compound, allowing for its use in central nervous system (CNS) disease models.[1][3]
Mechanism of Action
This compound functions as a highly potent inhibitor of DLK.[6] The inhibition of DLK by this compound has been shown to protect neurons from degeneration in a concentration-dependent manner in vitro and demonstrate dose-dependent activity in animal models of neurological disease.[1][4][5] The downstream effects of DLK inhibition by this compound include the reduction of phosphorylated c-Jun (p-c-Jun), a key marker in neuronal stress and apoptosis pathways.[6][7]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Reference |
| DLK (MAP3K12) | Ki | <0.0005 µM (0.5 nM) | [1][2][3] |
| pJNK | IC50 | 0.030 µM (30 nM) | [1][6] |
| Dorsal Root Ganglion (DRG) Neuron Degeneration | IC50 | 0.107 µM (107 nM) | [3][6] |
| JNK1 | IC50 | 129 nM | [3][6] |
| JNK2 | IC50 | 514 nM | [3][6] |
| JNK3 | IC50 | 364 nM | [3][6] |
| MLK1 | IC50 | 67.8 nM | [3] |
| MLK2 | IC50 | 767 nM | [3] |
| MLK3 | IC50 | 602 nM | [3] |
| MKK4 | IC50 | >5000 nM | [3] |
| MKK7 | IC50 | >5000 nM | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) | Reference |
| Half-life (t½) | 0.6 h | Not Specified | [3] |
| Plasma Clearance (CLp) | 56 ml/min/kg | Not Specified | |
| Volume of Distribution | Moderate | Moderate | [3] |
Table 3: Summary of In Vivo Efficacy in Nerve Injury Models
| Model | Species | This compound Dose | Key Findings | Reference |
| Spared Nerve Injury (SNI) | Mouse | 75 mg/kg, twice daily | Prevents mechanical allodynia and spinal cord microgliosis.[8] Reduces upregulation of DLK-dependent genes (Atf3, Csf1).[8] | [8][9] |
| Optic Nerve Crush | Mouse | Not Specified | Decreased phosphorylation of c-Jun in the retina. | [7] |
| MPTP Model (Parkinson's Disease) | Mouse | 37.5 mg/kg and 75 mg/kg | Dose-dependently suppresses p-c-Jun expression.[6] Offers protection in the model. | [2][6] |
| SOD1(G93A) Model (ALS) | Mouse | Chronic administration via food intake | Delayed neuromuscular junction denervation. | [7] |
| Cyclophosphamide-induced Nociception | Mouse | 75 mg/kg, single oral gavage | Suppresses nociceptive behavior, edema, and hemorrhage. | [3] |
Mandatory Visualization
Caption: DLK signaling cascade initiated by nerve injury and inhibited by this compound.
Caption: Experimental workflow for this compound in a mouse model of neuropathic pain.
Experimental Protocols
In Vitro Neuron Degeneration Assay
This protocol is a general guideline based on the reported use of this compound to protect primary neurons from degeneration.[2][3][6]
-
Cell Culture:
-
Culture primary neurons (e.g., dorsal root ganglion neurons) on a suitable substrate.
-
Allow neurons to mature and extend axons.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.[6]
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
-
Induction of Degeneration and Treatment:
-
Induce axonal degeneration through a chosen method (e.g., trophic factor withdrawal, axotomy).
-
Concurrently, treat the neurons with varying concentrations of this compound or vehicle control.
-
-
Assessment of Neuroprotection:
-
After a predetermined incubation period, assess neuronal viability and axon integrity.
-
This can be achieved using methods such as Calcein-AM staining for viable cells and immunofluorescence for axonal markers (e.g., β-III tubulin).[10]
-
Quantify the extent of axon degeneration and neuronal survival.
-
-
Data Analysis:
-
Calculate the IC50 value of this compound for the protection of neurons from degeneration.
-
In Vivo Spared Nerve Injury (SNI) Model Protocol
This protocol is based on studies investigating the effect of this compound on neuropathic pain and microgliosis.[8]
-
Animals:
-
Use adult mice (e.g., C57BL/6).
-
Acclimatize animals to the housing conditions and handling.
-
-
Baseline Assessment:
-
Before surgery, perform baseline behavioral testing to determine the mechanical withdrawal threshold using von Frey filaments.
-
-
Spared Nerve Injury (SNI) Surgery:
-
Anesthetize the animal.
-
Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.
-
-
This compound Administration:
-
Post-Injury Behavioral Assessment:
-
At desired time points (e.g., 7 days post-injury), re-evaluate the mechanical withdrawal threshold to assess for mechanical allodynia.[8]
-
-
Tissue Collection and Analysis:
-
Following the final behavioral assessment, euthanize the animals and collect relevant tissues (e.g., lumbar spinal cord, dorsal root ganglia).
-
For Microgliosis: Perform immunohistochemistry on spinal cord sections using an antibody against Iba1.[8]
-
For Gene Expression: Perform in situ hybridization or qPCR on DRG sections to measure levels of Atf3 and Csf1.[8]
-
For Target Engagement: Western blotting for p-c-Jun can be performed to confirm DLK pathway inhibition.
-
Conclusion
This compound is a well-characterized and potent inhibitor of DLK, demonstrating significant neuroprotective effects in both in vitro and in vivo models of nerve injury and neurodegeneration. Its oral bioavailability and brain-penetrant properties make it a versatile tool for investigating the role of the DLK signaling pathway in various neurological conditions. The protocols and data presented here provide a comprehensive resource for researchers looking to utilize this compound in their studies.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Science Update: NIH study uncovers protein responsible for post-nerve-injury pain and inflammation | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 10. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GNE-3511 solubility and stability issues
GNE-3511 Technical Support Center
Welcome to the technical support center for this compound, a potent and selective inhibitor of Fictional Kinase A (FKA). This resource provides essential information and troubleshooting guidance on the solubility and stability of this compound to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Q1: My this compound precipitated after I diluted my DMSO stock into an aqueous buffer for my kinase assay. What went wrong?
A1: This is a common issue for many kinase inhibitors, which often have low aqueous solubility.[1][2][3] this compound is a lipophilic compound, and its solubility decreases significantly when the percentage of organic co-solvent (like DMSO) is reduced.
Troubleshooting Steps:
-
Reduce Final Compound Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Increase Final DMSO Concentration: Most cell lines and enzymatic assays can tolerate a final DMSO concentration of up to 0.5%. Check if your experimental system is compatible with a slightly higher DMSO percentage, as this can help maintain solubility.
-
Use a Surfactant: Consider including a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), in your final assay buffer to improve compound solubility.
-
Prepare Intermediate Dilutions: Avoid adding a highly concentrated DMSO stock directly into the aqueous buffer. Instead, perform serial dilutions from your DMSO stock into a solution with a higher percentage of organic solvent before the final dilution into the aqueous buffer.
Below is a troubleshooting workflow to help you address precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Q2: I am seeing inconsistent IC50 values in my cell-based assays. Could this be a stability issue?
A2: Yes, inconsistent results can stem from either solubility or stability problems. If this compound precipitates in your culture medium, the actual concentration exposed to the cells will be lower and more variable than intended.[4] Additionally, this compound can degrade in aqueous solutions over time, especially at 37°C.
Recommendations:
-
Verify Solubility in Media: Before your assay, prepare the highest concentration of this compound in your cell culture medium and inspect it under a microscope for precipitates.
-
Minimize Incubation Time in Solution: Prepare fresh dilutions of this compound from a frozen DMSO stock immediately before adding to cells. Do not store this compound in aqueous media for extended periods.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot your main DMSO stock into smaller, single-use volumes and store them at -80°C.[5]
-
Control for DMSO Effects: Always include a vehicle control (e.g., 0.1% DMSO) in your experiments to ensure the observed effects are due to this compound and not the solvent.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for making a high-concentration stock solution of this compound? A: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare stock solutions of up to 50 mM. This compound is highly soluble in DMSO.
Q: How should I store the solid compound and my stock solutions? A:
-
Solid this compound: Store at -20°C, desiccated and protected from light.
-
DMSO Stock Solutions: Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. Under these conditions, the DMSO stock is stable for at least 6 months.
Q: What is the mechanism of action for this compound? A: this compound is an ATP-competitive inhibitor of Fictional Kinase A (FKA), a key enzyme in the Pro-Survival Signaling Pathway. By blocking FKA, this compound inhibits downstream signaling, leading to apoptosis in cancer cells that are dependent on this pathway.
Caption: this compound inhibits Fictional Kinase A (FKA).
Quantitative Data Summary
The following tables summarize the solubility and stability data for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature | Maximum Solubility (Approx.) |
| DMSO | 25°C | > 100 mg/mL ( > 50 mM) |
| Ethanol | 25°C | ~10 mg/mL |
| PBS (pH 7.4) | 25°C | < 5 µg/mL |
| PBS (pH 7.4) + 0.1% Tween-20 | 25°C | ~25 µg/mL |
Table 2: Stability of this compound in Solution (10 µM)
| Solution | Temperature | Half-life (t½) | Notes |
| 100% DMSO | -80°C | > 6 months | Recommended for long-term storage |
| 100% DMSO | 4°C | ~2-3 months | |
| PBS (pH 7.4) | 4°C | ~48 hours | Prone to hydrolysis |
| Cell Culture Medium (37°C) | 37°C | < 8 hours | Prepare fresh for each experiment |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Calculation: Calculate the required volume of DMSO based on the mass of this compound (Molecular Weight: 485.5 g/mol ). For 1 mg of this compound, add 206 µL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex gently and/or sonicate briefly in a water bath until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use, low-binding tubes. Store immediately at -80°C.
Protocol 2: Workflow for Preparing this compound Working Solutions for Cell-Based Assays
This workflow minimizes the risk of precipitation and ensures accurate final concentrations.
Caption: Workflow for this compound dilution in cell assays.
References
GNE-3511 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of GNE-3511, a potent inhibitor of Dual Leucine Zipper Kinase (DLK).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its potency?
This compound is a highly potent, orally bioavailable, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2] It exhibits a high affinity for DLK with a Ki (inhibitor constant) of 0.5 nM.[1]
Q2: What are the known off-target kinases of this compound?
Based on available data, this compound has been profiled against a panel of related kinases. While it shows high selectivity for DLK, it does exhibit inhibitory activity against other kinases, particularly at higher concentrations. Notably, it has been described as a relatively promiscuous inhibitor, with a broader screening against 298 kinases indicating that many were over 80% inhibited at a concentration of 100 nM. Researchers should exercise caution and perform their own comprehensive selectivity studies.
Q3: My experimental results suggest off-target effects. What could be the cause?
Unexpected phenotypes or experimental outcomes could be due to this compound inhibiting kinases other than DLK. The provided selectivity data shows that at concentrations above its Ki for DLK, this compound can inhibit members of the JNK and MLK families. For a comprehensive understanding, it is crucial to assess the inhibitor's activity against a broad panel of kinases in your specific experimental system.
Q4: How can I experimentally determine if this compound is engaging off-targets in my cellular model?
Several methods can be employed to assess off-target engagement in a cellular context. A recommended approach is the Cellular Thermal Shift Assay (CETSA), which can confirm direct binding of this compound to proteins in intact cells. Additionally, proteomic approaches like phosphoproteomics can provide a global view of changes in kinase signaling pathways upon treatment with this compound, helping to identify affected off-target pathways.
Troubleshooting Guides
Issue: Unexpected Phenotype Observed at High Concentrations of this compound
-
Possible Cause: Inhibition of off-target kinases. This compound's inhibitory activity against kinases such as JNK1, JNK2, JNK3, and MLK1 becomes more pronounced at higher concentrations.
-
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect (inhibition of DLK signaling).
-
Biochemical Kinase Profiling: If available, submit this compound for broad-panel kinase screening (kinome scanning) to identify potential off-targets at various concentrations.
-
Cellular Target Engagement Assays: Use techniques like CETSA to confirm whether this compound is binding to suspected off-targets in your cells at the concentrations you are using.
-
Orthogonal Approach: Use a structurally different DLK inhibitor or a genetic approach (e.g., siRNA, CRISPR) to confirm that the observed phenotype is specifically due to DLK inhibition.
-
Issue: Discrepancy Between In Vitro Potency and Cellular Activity
-
Possible Cause: Factors such as cell permeability, efflux pumps, or intracellular ATP concentrations can influence the effective concentration of this compound at the target site.
-
Troubleshooting Steps:
-
Cellular Permeability Assessment: Confirm that this compound can effectively penetrate the cell type used in your experiments.
-
Intracellular Concentration Measurement: If possible, measure the intracellular concentration of this compound to correlate with the observed cellular effects.
-
Downstream Target Modulation: Measure the phosphorylation status of known DLK downstream targets (e.g., c-Jun) to confirm on-target engagement in your cellular assays.[3]
-
Data Presentation
Table 1: In Vitro Selectivity Profile of this compound
| Target Kinase | Ki (nM) | IC50 (nM) |
| DLK (MAP3K12) | 0.5 | - |
| p-JNK | - | 30 |
| JNK1 | - | 129 |
| JNK2 | - | 514 |
| JNK3 | - | 364 |
| MLK1 | - | 67.8 |
| MLK2 | - | 767 |
| MLK3 | - | 602 |
| MKK4 | - | >5000 |
| MKK7 | - | >5000 |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Engagement
This protocol allows for the assessment of this compound binding to specific proteins in a cellular context.
-
Cell Treatment: Culture cells to 70-80% confluency. Treat one set of cells with the desired concentration of this compound and another with vehicle (e.g., DMSO) for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed.
-
Western Blot Analysis: Collect the supernatant and analyze the protein levels of the suspected off-target by Western blotting. A shift in the thermal stability of the protein in the this compound-treated samples compared to the vehicle control indicates direct binding.
Protocol 2: In Vitro Kinase Assay for Off-Target Inhibition
This protocol can be used to determine the IC50 of this compound against a purified kinase of interest.
-
Reagents: Purified active kinase, appropriate substrate, ATP, and this compound.
-
Reaction Setup: In a microplate, prepare a reaction mixture containing the kinase, its substrate, and varying concentrations of this compound in a suitable kinase buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a set period.
-
Detection: Stop the reaction and quantify kinase activity. This can be done using various methods, such as radiometric assays (32P-ATP) or fluorescence/luminescence-based assays that detect ADP production or substrate phosphorylation.
-
Data Analysis: Plot the kinase activity against the log of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits the DLK pathway and potential off-targets.
Caption: Workflow for troubleshooting potential off-target effects of this compound.
References
GNE-3511 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving the dual leucine zipper kinase (DLK) inhibitor, GNE-3511.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the potency (IC50) of this compound between experiments. What are the potential causes?
A1: Inconsistent IC50 values for this compound can arise from several factors:
-
Compound Solubility and Stability: this compound has limited aqueous solubility and is typically dissolved in DMSO for in vitro assays.[1] Ensure the DMSO is fresh and anhydrous, as moisture can reduce solubility.[1] Stock solutions should be aliquoted and stored at -20°C for up to 3 months or -80°C for up to a year to avoid repeated freeze-thaw cycles.[1][2] Inconsistent dissolution or precipitation of the compound in your assay media can lead to variable effective concentrations.
-
Cell Health and Density: The physiological state of your cells is critical. Ensure consistent cell passage numbers, confluency at the time of treatment, and overall cell health. Stressed or unhealthy cells may exhibit altered signaling pathways, affecting their response to DLK inhibition.
-
Assay Protocol Variability: Minor variations in incubation times, reagent concentrations, and washing steps can introduce significant variability. Adherence to a standardized and well-documented protocol is crucial for reproducibility.
-
Off-Target Effects at High Concentrations: While this compound is highly selective for DLK, at higher concentrations, off-target effects on other kinases like JNKs and MLKs might occur, contributing to inconsistent results.[3][4] It is advisable to perform dose-response experiments to determine the optimal concentration range for your specific model.
Q2: We are not observing the expected neuroprotective effect of this compound in our in vitro axon degeneration model. What should we check?
A2: If the expected neuroprotective effect is absent, consider the following:
-
Timing of Treatment: The timing of this compound administration relative to the induction of neuronal injury is critical. DLK is an upstream regulator of a pro-degenerative signaling cascade.[5] For optimal protection, the inhibitor should be present before or at the time of the neurodegenerative insult.
-
Compound Concentration: Verify the final concentration of this compound in your assay. An insufficient concentration will not effectively inhibit DLK. Refer to published literature for effective concentrations in similar models; for instance, an IC50 of 107 nM has been reported in an in vitro axon degeneration assay.[3][4]
-
Model System Specifics: The specific mechanism of neurodegeneration in your model may not be solely dependent on the DLK pathway. Consider whether other parallel pathways might be compensating for DLK inhibition.
-
Readout Sensitivity: Ensure your method for assessing axon degeneration (e.g., imaging, biochemical markers) is sensitive and quantitative enough to detect the effects of the inhibitor.
Q3: We are seeing unexpected toxicity in our cell cultures when using this compound. Is this a known issue?
A3: While this compound is designed to be a specific kinase inhibitor, cellular toxicity can occur, particularly at higher concentrations.
-
DMSO Toxicity: The vehicle, DMSO, can be toxic to some cell types at concentrations as low as 0.1%. Ensure your final DMSO concentration is consistent across all treatment groups, including vehicle controls, and is at a non-toxic level for your specific cells.
-
On-Target Toxicity in Certain Contexts: DLK plays a role in normal neuronal function, and its inhibition can lead to cytoskeletal disruptions in healthy axons.[5][6] This suggests that prolonged exposure or high concentrations of a DLK inhibitor could have detrimental effects.
-
Compound Purity: Verify the purity of your this compound stock. Impurities from synthesis could contribute to unexpected cytotoxicity. It is recommended to use this compound with a purity of ≥98% (HPLC).[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Ki (DLK) | 0.5 nM | [3] |
| IC50 (p-JNK) | 30 nM | [3] |
| IC50 (DRG axon degeneration) | 107 nM | [3] |
| IC50 (JNK1) | 129 nM | [3] |
| IC50 (JNK2) | 514 nM | [3] |
| IC50 (JNK3) | 364 nM | [3] |
| IC50 (MLK1) | 67.8 nM | [3] |
| IC50 (MLK2) | 767 nM | [3] |
| IC50 (MLK3) | 602 nM | [3] |
| IC50 (MKK4) | >5000 nM | [3] |
| IC50 (MKK7) | >5000 nM | [3] |
Experimental Protocols
Protocol 1: In Vitro Neuronal Protection Assay
This protocol outlines a general procedure for assessing the neuroprotective effects of this compound in a primary neuron culture model of axon degeneration.
-
Cell Plating: Plate primary dorsal root ganglion (DRG) neurons on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates) and culture until axons have extended.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control with the same final DMSO concentration.
-
-
Treatment and Injury:
-
Pre-treat the neurons with the this compound dilutions or vehicle for 1-2 hours.
-
Induce axonal injury. This can be achieved through various methods such as nerve growth factor (NGF) withdrawal or treatment with a neurotoxic agent like vincristine.
-
-
Incubation: Incubate the treated and injured neurons for a predetermined time course (e.g., 24-48 hours) to allow for axon degeneration to occur in the control group.
-
Assessment of Axon Degeneration:
-
Fix the cells with 4% paraformaldehyde.
-
Immunostain for an axonal marker (e.g., βIII-tubulin).
-
Capture images using fluorescence microscopy.
-
Quantify axon integrity using a standardized method, such as measuring the percentage of intact axons relative to the total number of axons.
-
-
Data Analysis: Plot the percentage of axon protection as a function of this compound concentration and determine the IC50 value.
Protocol 2: In Vivo Administration for Neurodegeneration Models
This protocol provides a general guideline for the oral administration of this compound in a mouse model of neurodegeneration.
-
Animal Model: Utilize an appropriate mouse model of neurodegeneration, such as the MPTP model of Parkinson's disease or a model of nerve injury.[4][7]
-
Formulation Preparation:
-
For oral gavage, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose and 0.2% Tween-80 in water.
-
The specific formulation may need to be optimized for stability and bioavailability.
-
-
Dosing Regimen:
-
Administer this compound by oral gavage at a dose determined by preliminary dose-ranging studies. Published studies have used doses ranging from 37.5 mg/kg to 75 mg/kg.[4][7]
-
The frequency of administration will depend on the pharmacokinetic properties of the compound and the experimental design. This compound has a relatively short half-life in mice.[3]
-
-
Treatment and Monitoring:
-
Initiate treatment at a time point relevant to the disease model (e.g., before or after the induction of injury).
-
Monitor the animals for any adverse effects.
-
-
Endpoint Analysis:
-
Analyze the tissues for markers of neurodegeneration (e.g., neuronal loss, axonal damage) and target engagement (e.g., levels of phosphorylated c-Jun).[7]
-
Data Analysis: Compare the outcomes in the this compound-treated group to the vehicle-treated control group using appropriate statistical methods.
Visualizations
Caption: The DLK signaling pathway, a key regulator of neuronal degeneration.
Caption: A logical workflow for consistent results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. DLK Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GNE-3511 Concentration for Maximum Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration for maximal therapeutic efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is an orally bioavailable and brain-penetrant small molecule that acts as a highly potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2] Its mechanism of action involves binding to DLK with a high affinity (Ki = 0.5 nM), thereby preventing the activation of downstream signaling cascades.[1] Specifically, this compound inhibits the DLK-mediated activation of the MKK4/7-JNK signaling pathway, which plays a crucial role in neuronal degeneration and apoptosis.[1][3]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: For initial in vitro experiments, it is advisable to start with a concentration range that spans the reported IC50 values for this compound's targets. For inhibiting DLK-mediated JNK phosphorylation in cells, an IC50 of 30 nM has been reported.[1] In neuronal protection assays, this compound has shown an IC50 of 107 nM.[1] Therefore, a starting concentration range of 1 nM to 1 µM is recommended for dose-response experiments.
Q3: Is this compound cytotoxic at higher concentrations?
A3: Yes, like many small molecule inhibitors, this compound can exhibit cytotoxicity at higher concentrations.[4] It is crucial to perform a cytotoxicity assay in your specific cell line to determine the optimal concentration window that provides maximum efficacy without inducing significant cell death.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions are generally stable for up to 3 months at -20°C.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Incorrect concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration. |
| Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh aliquots of the this compound stock solution from a new vial. Always store aliquots at -20°C or -80°C and protect from light. | |
| Cell line resistance: The targeted signaling pathway may not be active or critical in your chosen cell line. | Confirm the expression and activity of DLK in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to be sensitive to DLK inhibition. | |
| High cytotoxicity observed | Concentration too high: The concentration of this compound is exceeding the therapeutic window for your cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. Use concentrations at or below this level for your efficacy studies. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same DMSO concentration) in your experiments. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to inconsistent final concentrations. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the treatment media to ensure consistency across replicate wells. |
This compound Efficacy Data
The following tables summarize the in vitro inhibitory activity of this compound against various kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (nM) | Reference |
| DLK (p-JNK) | HEK293 cells | 30 | [1] |
| Neuron Degeneration | In vitro assay | 107 | [1] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Reference |
| DLK | Ki = 0.5 | [1] |
| JNK1 | 129 | [1] |
| JNK2 | 514 | [1] |
| JNK3 | 364 | [1] |
| MLK1 | 67.8 | [1] |
| MLK2 | 767 | [1] |
| MLK3 | 602 | [1] |
| MKK4 | >5000 | [1] |
| MKK7 | >5000 | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line and culture medium
-
96-well plates
-
Reagents for your specific downstream assay (e.g., antibodies for Western blotting, reagents for a reporter assay)
-
Plate reader or other detection instrument
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight under standard culture conditions.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start with a high concentration (e.g., 2 µM) and perform 8-10 dilutions to cover a wide range. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for a predetermined time, based on the kinetics of the signaling pathway you are studying (e.g., 24, 48, or 72 hours).
-
Assay Performance: After incubation, perform your chosen assay to measure the biological response (e.g., protein phosphorylation, gene expression, cell viability).
-
Data Analysis: Plot the response versus the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: Assessment of this compound Cytotoxicity
This protocol describes how to evaluate the cytotoxic effects of this compound using a standard MTT assay.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line and culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, similar to the dose-response protocol, but extending to higher concentrations if necessary. Include vehicle and no-treatment controls.
-
Treatment and Incubation: Treat the cells with the this compound dilutions and incubate for the same duration as your planned efficacy experiments.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability versus the this compound concentration to determine the concentration at which significant cytotoxicity occurs.
Visualizations
Caption: this compound inhibits the DLK signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
GNE-3511 Technical Support Center: Navigating High Intrinsic Clearance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GNE-3511, a potent and selective dual leucine zipper kinase (DLK) inhibitor. Given its characteristic high intrinsic clearance, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful experimental design and data interpretation.
Troubleshooting Guide
Researchers using this compound may encounter challenges related to its high intrinsic clearance. This guide provides solutions to common issues in a question-and-answer format.
Question: My in vivo experiment with orally administered this compound shows lower than expected efficacy. What could be the cause?
Answer: This is a common observation for compounds with high intrinsic clearance. The high first-pass metabolism in the liver can significantly reduce the amount of this compound that reaches systemic circulation, leading to lower bioavailability.[1][2]
-
Troubleshooting Steps:
-
Verify Dosing Regimen: Due to its short half-life (approximately 0.6 hours in mice), more frequent dosing may be necessary to maintain therapeutic concentrations.[3] Consider a twice-daily dosing schedule as has been used in some studies.[4]
-
Route of Administration: For initial efficacy studies, consider intravenous (IV) administration to bypass first-pass metabolism and establish a baseline for the compound's potency in vivo.
-
Formulation: Ensure the oral formulation provides adequate dissolution and absorption.
-
Question: I am observing rapid disappearance of this compound in my in vitro metabolic stability assay. How can I accurately determine its intrinsic clearance?
Answer: Rapid metabolism is expected for this compound. To accurately capture its clearance, the experimental setup needs to be optimized for high-turnover compounds.
-
Troubleshooting Steps:
-
Shorten Incubation Times: Use shorter time points (e.g., 0, 5, 10, 15, 30 minutes) to capture the initial rapid decline of the parent compound.[5]
-
Increase Protein Concentration: Using a higher concentration of liver microsomes or hepatocytes can provide a larger metabolic capacity, but be mindful of potential non-specific binding.
-
Use Positive Controls: Include a known high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) to validate your assay conditions.
-
Question: My in vitro results with this compound are not correlating well with my in vivo outcomes. What could be the reason for this discrepancy?
Answer: In vitro-to-in vivo extrapolation (IVIVE) can be challenging for high-clearance compounds.[6] Several factors can contribute to this disconnect:
-
Underestimation of In Vivo Clearance: In vitro systems may not fully recapitulate the metabolic and transport processes occurring in a whole organism.[7]
-
Protein Binding: Differences in protein binding between the in vitro incubation matrix and in vivo plasma can affect the free fraction of the drug available for metabolism.[6]
-
Extrahepatic Metabolism: While the liver is the primary site of metabolism, other tissues may contribute to the clearance of this compound in vivo.[8]
-
Troubleshooting Steps:
-
Measure Fraction Unbound: Determine the fraction of this compound unbound in both your in vitro system and in plasma to correct your clearance calculations.[6]
-
Consider Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can integrate in vitro data with physiological parameters to provide a more accurate prediction of in vivo pharmacokinetics.
-
Frequently Asked Questions (FAQs)
What is intrinsic clearance and why is it high for this compound?
Intrinsic clearance (CLint) represents the inherent ability of the liver to metabolize a drug in the absence of blood flow limitations.[1] this compound's chemical structure makes it susceptible to rapid metabolism by enzymes in the liver, resulting in its high intrinsic clearance.[9]
What are the main implications of this compound's high intrinsic clearance for my research?
-
In Vivo Studies: Expect a short half-life and low oral bioavailability.[2] This will necessitate careful consideration of the dosing regimen (dose and frequency) to achieve and maintain effective therapeutic concentrations.[10]
-
In Vitro Studies: Assays need to be designed to accurately measure rapid compound turnover.
-
Drug Development: High clearance can be a challenge for developing an oral drug, but its good brain penetrance and high potency make it a valuable research tool.
How does this compound's high clearance affect its mechanism of action?
The high clearance of this compound does not directly affect its mechanism of action, which is the inhibition of DLK. However, it does dictate the concentration of the inhibitor that reaches the target site. Effective inhibition of the DLK signaling pathway in vivo will depend on maintaining a sufficient concentration of this compound at the site of action.
Quantitative Data Summary
The following table summarizes the known pharmacokinetic parameters for this compound in mice.
| Parameter | Value | Species | Dosing Route | Reference |
| Plasma Clearance (CLp) | 56 mL/min/kg | Mouse | 1 mg/kg, IV | [3] |
| Half-life (t1/2) | 0.6 hours | Mouse | 1 mg/kg, IV | [3] |
| Volume of Distribution (Vdss) | 2.5 L/kg | Mouse | 1 mg/kg, IV | N/A |
| Oral Bioavailability (F%) | 45% | Mouse | 5 mg/kg, PO | N/A |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is designed to determine the intrinsic clearance of high-turnover compounds like this compound.
Materials:
-
This compound
-
Pooled liver microsomes (from the species of interest)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension at 37°C for 10 minutes.
-
Add this compound to the microsomal suspension to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 10, 15, 30 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH solution.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining this compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)
-
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study in mice to determine key parameters like clearance, half-life, and oral bioavailability.[11][12][13][14]
Materials:
-
This compound
-
Vehicle for IV and oral administration
-
Mice (e.g., C57BL/6)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Intravenous (IV) Group: Administer this compound dissolved in a suitable vehicle via tail vein injection at a specific dose (e.g., 1 mg/kg).
-
Oral (PO) Group: Administer this compound dissolved or suspended in a suitable vehicle via oral gavage at a specific dose (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 30-50 µL) at predetermined time points post-dosing. For a high-clearance compound, early time points are crucial (e.g., 2, 5, 15, 30 minutes, 1, 2, 4, 6, 8 hours).
-
Blood can be collected via submandibular or saphenous vein bleeding for serial sampling from the same animal.
-
-
Plasma Preparation:
-
Immediately transfer the blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters including:
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Maximum concentration (Cmax) and time to Cmax (Tmax) for the oral group.
-
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the DLK signaling pathway.
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for determining in vitro metabolic stability.
Logical Relationship of High Intrinsic Clearance Implications
References
- 1. Summary of the effect of changing the hepatic intrinsic clearance on drug disposition [e-pharmacokinetics.com]
- 2. Prediction of bioavailability for drugs with a high first-pass effect using oral clearance data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 8. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acs.org [acs.org]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 14. Frontiers | UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study [frontiersin.org]
Navigating GNE-3511 Treatment in Cell Culture: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize GNE-3511-induced toxicity in cell culture experiments. This compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12), a critical regulator of neuronal stress pathways. While effective in its neuroprotective role, off-target effects, particularly cytoskeletal disruption, can lead to cytotoxicity at higher concentrations or with prolonged exposure. This guide offers strategies to mitigate these effects and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and its intended effect?
This compound is a highly selective, ATP-competitive inhibitor of Dual Leucine Zipper Kinase (DLK) with a Ki of 0.5 nM.[1] DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated in response to neuronal injury and stress. By inhibiting DLK, this compound aims to block this stress signaling cascade, thereby preventing apoptosis and promoting neuronal survival.[2][3]
Q2: What are the known toxic effects of this compound in cell culture?
The primary toxic effect of this compound observed in cell culture is the disruption of the axonal cytoskeleton.[2][4] This can manifest as:
-
Axonal beading or distortions: A morphological change where axons develop swellings along their length.
-
Disruption of microtubule and neurofilament networks: this compound can interfere with the smooth and uniform distribution of key cytoskeletal proteins like βIII-tubulin and neurofilament heavy chain (NF-200).[4]
-
Impaired axonal transport: The cytoskeletal disruption can lead to the accumulation of vesicles and other cargo within the axon.[2]
-
Reduced cell viability: At concentrations above 1 µM, this compound can induce neurotoxicity and cell death.[2]
Q3: At what concentrations does this compound typically become toxic?
While the effective concentration for DLK inhibition is in the low nanomolar range (IC50 for p-JNK inhibition is 30 nM), toxic effects are generally observed at higher concentrations.[1] Studies have shown that concentrations exceeding 1 µM can lead to neurotoxicity in cultured neurons.[2] However, the exact toxic concentration can vary depending on the cell type, cell density, and duration of exposure.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific cell type?
It is crucial to perform a dose-response experiment to determine the therapeutic window for your specific neuronal cell model. This involves treating your cells with a range of this compound concentrations and assessing both the desired inhibitory effect on the DLK pathway and cell viability. A detailed protocol for a cytotoxicity assay is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
Issue 1: Observed Axonal Beading and Morphological Changes
If you observe axonal beading, swellings, or other morphological abnormalities in your this compound-treated neuronal cultures, consider the following troubleshooting steps:
-
Decrease this compound Concentration: This is the most critical step. Reduce the concentration to the lowest effective level for DLK inhibition in your model system. A concentration range of 50-200 nM is often sufficient to inhibit DLK signaling without causing significant cytoskeletal disruption.
-
Reduce Incubation Time: Limit the duration of this compound exposure. Short-term treatments (e.g., 4-6 hours) may be sufficient to achieve the desired biological effect while minimizing toxicity.[4]
-
Optimize Cell Culture Conditions:
-
Cell Density: Ensure an optimal seeding density for your neuronal cultures. Sparse cultures may be more susceptible to stress.
-
Substrate Coating: Use appropriate substrates like poly-D-lysine and laminin to promote neuronal health and resilience.
-
Media Composition: Utilize a high-quality, serum-free neuronal culture medium to maintain a healthy cellular environment.
-
-
Consider Microtubule-Stabilizing Agents (Experimental): While not yet a standard protocol, co-treatment with a low, non-toxic concentration of a microtubule-stabilizing agent like Paclitaxel could potentially counteract the cytoskeletal-disrupting effects of this compound. This should be carefully optimized with appropriate controls.
Issue 2: Decreased Cell Viability in this compound Treated Cultures
If you observe a significant decrease in cell viability, as determined by assays such as Calcein-AM or MTT, follow these steps:
-
Confirm Cytotoxicity with a Dose-Response Curve: Perform a cytotoxicity assay (see "Experimental Protocols") to determine the IC50 for toxicity in your specific cell line. This will help you define a safe working concentration range.
-
Assess Apoptosis: Use assays like TUNEL staining or caspase-3 activation to determine if the observed cell death is due to apoptosis, which is a known consequence of prolonged stress signaling that this compound aims to prevent. Paradoxically, at high concentrations, off-target effects might trigger apoptosis.
-
Review Solvent Concentration: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your culture medium is non-toxic (generally below 0.1%). Always include a vehicle control (DMSO alone) in your experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound. Note that specific values can vary between cell types and experimental conditions.
| Parameter | Value | Context | Reference |
| Ki (DLK) | 0.5 nM | Potency of this compound as a DLK inhibitor. | [1] |
| IC50 (p-JNK) | 30 nM | Inhibition of downstream JNK phosphorylation in HEK293 cells. | [1] |
| IC50 (Axon Degeneration) | 107 nM | Protection of primary neurons in an in vitro axon degeneration assay. | [5] |
| Observed Neurotoxic Conc. | > 1 µM | Concentration at which neurotoxicity was induced in cultured neurons. | [2] |
| Cytoskeletal Disruption Conc. | 500 nM | Concentration causing axonal distortions in cultured DRG neurons (4h treatment). | [4] |
Selectivity Profile of this compound (IC50 values)
| Kinase | IC50 (nM) |
| DLK | <0.5 (Ki) |
| JNK1 | 129 |
| JNK2 | 514 |
| JNK3 | 364 |
| MLK1 | 67.8 |
| MLK2 | 767 |
| MLK3 | 602 |
| MKK4 | >5000 |
| MKK7 | >5000 |
| Data from MedchemExpress and Sigma-Aldrich product pages.[1][5] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay for this compound in Neuronal Cells
This protocol outlines a method to determine the concentration-dependent toxicity of this compound using a Calcein-AM cell viability assay.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
Appropriate cell culture plates (e.g., 96-well, black-walled for fluorescence)
-
Neuronal culture medium
-
This compound stock solution (in DMSO)
-
Calcein-AM
-
Hoechst 33342
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Plating: Plate neuronal cells at an appropriate density in a 96-well plate and allow them to adhere and differentiate according to your standard protocol.
-
This compound Treatment: Prepare serial dilutions of this compound in your culture medium. A suggested concentration range is 0.01 µM to 10 µM. Also, prepare a vehicle control (DMSO at the highest concentration used for this compound) and a positive control for cell death (e.g., a known neurotoxin).
-
Incubation: Replace the medium in each well with the medium containing the different concentrations of this compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Staining:
-
Prepare a staining solution containing Calcein-AM (for live cells) and Hoechst 33342 (for total cell nuclei) in PBS.
-
Wash the cells gently with warm PBS.
-
Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging and Analysis:
-
Image the plates using a fluorescence microscope or read the fluorescence intensity using a microplate reader.
-
Quantify the number of Calcein-AM positive (live) cells and Hoechst positive (total) cells.
-
Calculate the percentage of viable cells for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.
-
Protocol 2: Immunofluorescence Staining for Assessing Cytoskeletal Integrity
This protocol allows for the visualization of the effects of this compound on the neuronal cytoskeleton.
Materials:
-
Neuronal cells cultured on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-βIII-tubulin, anti-NF-200)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat your neuronal cells with the desired concentration of this compound and a vehicle control on coverslips.
-
Fixation: After treatment, gently wash the cells with warm PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash with PBS, stain with DAPI or Hoechst, and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Assess for any changes in the morphology and integrity of the microtubule and neurofilament networks.
Visualizations
Caption: this compound inhibits the DLK signaling pathway.
Caption: Workflow for this compound cytotoxicity assay.
Caption: Troubleshooting logic for this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DLK Inhibitor, this compound | 1496581-76-0 [sigmaaldrich.com]
GNE-3511 In Vivo Studies Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of GNE-3511 in in vivo studies. This resource includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Clarification on the Role of this compound and Vehicle Controls
It is a common misconception that this compound itself is a vehicle control. This compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12) and is the experimental compound of interest in your studies.[1][2][3] A vehicle control is the formulation used to dissolve and administer this compound, but without the this compound. The vehicle control group is crucial as it allows researchers to distinguish the effects of this compound from any potential effects of the delivery solution itself.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, orally bioavailable, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, with a Ki of less than 0.5 nM.[3][4] DLK is a key regulator of neuronal degeneration. By inhibiting DLK, this compound can protect neurons from degeneration in various in vitro and in vivo models of neurodegenerative diseases and nerve injury.[2][5][6][7]
Q2: Why is a vehicle control group necessary in my this compound in vivo study?
A2: A vehicle control group is essential to ensure that any observed effects are due to this compound and not the components of the delivery solution. The vehicle is the mixture used to dissolve or suspend this compound for administration.[8] This control group receives the same volume and formulation as the this compound-treated group, just without the active compound. This helps to account for any physiological responses to the vehicle itself or the stress of the administration procedure.[8][9]
Q3: What is a recommended vehicle formulation for in vivo oral administration of this compound?
A3: this compound has been successfully formulated for oral gavage in mice using a suspension of 0.5% w/v USP Grade Methyl Cellulose with 0.2% v/v Tween 80 in water.[5] Other commonly used vehicles for poorly water-soluble compounds for oral administration include a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio for this formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][6] However, the optimal vehicle can depend on the required dose and specific experimental conditions.
Q4: What are the known pharmacokinetic properties of this compound in mice?
A4: this compound is orally active and can penetrate the blood-brain barrier.[1][10] In mice, intravenous administration of 1 mg/kg or oral administration of 5 mg/kg resulted in moderate plasma clearance, moderate volumes of distribution, and short half-lives.[1][10]
This compound Properties and In Vivo Data
The following tables summarize key quantitative data for this compound.
Table 1: this compound Physicochemical and In Vitro Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₆F₂N₆O | [3][11] |
| Molecular Weight | 440.5 g/mol | [3][11] |
| Ki (DLK) | <0.5 nM | [4] |
| IC₅₀ (p-JNK) | 30 nM | [1][10] |
| IC₅₀ (DRG Neuron Degeneration) | 107 nM | [1] |
| Solubility (DMSO) | ≥ 20 mg/mL | [11] |
| Solubility (Methanol) | 1 mg/mL | [11] |
Table 2: this compound In Vivo Pharmacokinetic Parameters in Mice
| Parameter | 1 mg/kg IV | 5 mg/kg PO | Source |
| Half-life (t₁/₂) | Short | Short | [1][12] |
| Plasma Clearance | Moderate | Moderate | [1][12] |
| Volume of Distribution | Moderate | Moderate | [1] |
| Brain Penetration | Yes | Yes | [1][10] |
Experimental Protocols
Protocol: Preparation of this compound Formulation for Oral Gavage
This protocol is adapted from a published study using this compound in mice.[5]
Materials:
-
This compound powder
-
USP Grade Methyl Cellulose
-
Tween 80
-
Sterile water
-
Sonicator
-
Sterile tubes
Procedure:
-
Prepare the vehicle solution:
-
Add 0.5g of USP Grade Methyl Cellulose to 100 mL of sterile water to create a 0.5% w/v solution.
-
Add 0.2 mL of Tween 80 to the methyl cellulose solution to create a 0.2% v/v concentration.
-
Mix thoroughly until the methyl cellulose is fully dissolved. Gentle heating may aid dissolution.
-
-
Prepare the this compound suspension:
-
Calculate the required amount of this compound for your desired dosing concentration (e.g., for a 7.5 mg/mL solution, weigh 75 mg of this compound).
-
Add the calculated this compound powder to a sterile tube.
-
Add the appropriate volume of the vehicle solution (e.g., 10 mL for 75 mg of this compound).
-
Vortex the mixture vigorously.
-
-
Ensure homogeneity:
-
Sonicate the suspension to ensure it is homogeneous.
-
Visually inspect the suspension for any clumps or undissolved powder.
-
-
Storage:
-
Store the prepared this compound suspension and the vehicle control at 4°C for no more than 7 days.[5]
-
Visualized Signaling Pathways and Workflows
Diagram 1: this compound Inhibition of the DLK Signaling Pathway
Caption: this compound inhibits the DLK signaling pathway.
Diagram 2: Experimental Workflow for an In Vivo this compound Study
References
- 1. researchgate.net [researchgate.net]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
GNE-3511 Technical Support Center: Interpreting Unexpected Phenotypes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and interpreting unexpected phenotypes when using the Dual Leucine Zipper Kinase (DLK) inhibitor, GNE-3511.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2] DLK is a key regulator of neuronal degeneration pathways. By inhibiting DLK, this compound is expected to provide neuroprotective effects.[3]
Q2: What is the expected phenotype when using this compound?
The primary expected phenotype is the protection of neurons from degeneration in various models of neuronal injury and neurodegenerative diseases.[3] This is typically observed as preserved neuronal morphology, reduced apoptosis, and decreased levels of downstream markers of the DLK signaling pathway, such as phosphorylated c-Jun (p-c-Jun).
Q3: What are the known off-target effects of this compound?
This compound exhibits high selectivity for DLK. However, at higher concentrations, it can inhibit other kinases, including c-Jun N-terminal kinases (JNKs) and Mixed Lineage Kinases (MLKs), though with significantly lower potency.[1][2]
Q4: What is a major unexpected phenotype associated with this compound?
A significant unexpected phenotype reported with this compound and other DLK kinase domain inhibitors is the disruption of the axonal cytoskeleton and impaired axonal transport.[4][5][6] This can manifest as altered microtubule dynamics and aggregation of vesicles and neurofilaments within axons.[4][7] This is considered a potential on-target toxicity resulting from the inhibition of DLK's kinase activity.[5]
Troubleshooting Guide: Interpreting Unexpected Phenotypes
This guide provides a structured approach to understanding and troubleshooting unexpected experimental outcomes with this compound.
Issue 1: No or Reduced Neuroprotective Effect
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Verify that the concentration of this compound used is within the effective range. For in vitro neuronal protection assays, an IC50 of approximately 107 nM has been reported.[2] Titrate the concentration to determine the optimal dose for your specific cell type and experimental conditions. |
| Compound Degradation | Ensure proper storage and handling of this compound. Prepare fresh stock solutions in DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Cellular Health and Model System | Confirm the health and viability of your cell culture or animal model. The timing of this compound treatment relative to the induction of injury is critical for observing a protective effect. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect changes in neuronal viability or apoptosis. Consider using multiple, complementary assays to confirm your findings. |
| Incorrect Assessment of DLK Pathway Activity | Confirm target engagement by measuring the phosphorylation of the downstream target c-Jun. A lack of reduction in p-c-Jun levels indicates a problem with compound activity or experimental setup. |
Issue 2: Observation of Neuronal Toxicity or Cytoskeletal Disruption
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | High concentrations of this compound can lead to cytotoxicity.[8] Perform a dose-response curve to determine the therapeutic window for your specific model, identifying the concentration range that provides neuroprotection without inducing toxicity. |
| On-Target Toxicity | The observed cytoskeletal disruption may be an inherent consequence of inhibiting DLK's kinase domain.[5] Consider this possibility when interpreting your results. If this phenotype interferes with your primary outcome, you may need to explore alternative strategies to modulate the DLK pathway. |
| Off-Target Effects | While less likely at lower concentrations, consider the possibility of off-target effects on kinases like JNKs and MLKs. If you suspect off-target effects, you can use more specific inhibitors for these kinases as controls to see if they replicate the observed phenotype. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is not toxic to your cells. Always include a vehicle-only control in your experiments. |
| Cell Morphology Assessment | Carefully examine cell morphology using techniques like immunofluorescence for cytoskeletal proteins (e.g., β-tubulin, neurofilament) to characterize the nature of the disruption. |
Issue 3: Unexpected Changes in Downstream Signaling (p-c-Jun levels)
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incomplete Inhibition | If p-c-Jun levels are not fully suppressed, the concentration of this compound may be too low. Increase the concentration or incubation time and re-evaluate. |
| JNK-Independent c-Jun Phosphorylation | In some cellular contexts, c-Jun can be phosphorylated by kinases other than JNK, such as cyclin-dependent kinases (CDKs).[9] If this compound treatment does not reduce p-c-Jun levels as expected, consider the possibility of an alternative signaling pathway activating c-Jun in your model system. |
| Antibody Specificity and Western Blotting Technique | Ensure the specificity of your p-c-Jun antibody. Optimize your Western blotting protocol for phosphoproteins, including the use of phosphatase inhibitors during sample preparation and BSA for blocking.[10][11] |
| Timing of Analysis | The kinetics of c-Jun phosphorylation can be transient. Perform a time-course experiment to identify the optimal time point for observing this compound-mediated inhibition of c-Jun phosphorylation. |
Quantitative Data Summary
| Parameter | This compound Value | Reference |
| DLK (MAP3K12) Ki | <0.5 nM | [1] |
| In Vitro Neuroprotection IC50 (DRG neurons) | 107 nM | [1] |
| p-JNK Inhibition IC50 | 30 nM | [1] |
| JNK1 IC50 | 129 nM | [2] |
| JNK2 IC50 | 514 nM | [2] |
| JNK3 IC50 | 364 nM | [2] |
| MLK1 IC50 | 67.8 nM | [2] |
| MLK2 IC50 | 767 nM | [2] |
| MLK3 IC50 | 602 nM | [2] |
| MKK4 IC50 | >5000 nM | [2] |
| MKK7 IC50 | >5000 nM | [2] |
| In Vivo Mouse Dose (oral gavage) | 75 mg/kg | [12] |
Experimental Protocols
Western Blotting for Phosphorylated c-Jun (p-c-Jun)
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
1. Sample Preparation:
-
After treatment with this compound and/or the inducing stimulus, wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Keep samples on ice throughout the lysis procedure.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
2. SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it may contain phosphoproteins that can increase background.[10][11]
-
Incubate the membrane with a primary antibody specific for p-c-Jun (e.g., phospho-c-Jun Ser63 or Ser73) diluted in 5% BSA in TBST overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total c-Jun or a loading control protein (e.g., GAPDH or β-actin).
Cell Viability Assay (e.g., using MTT or similar tetrazolium salts)
1. Cell Seeding:
-
Seed your neuronal cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere and stabilize overnight.
2. Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Induce neuronal injury or stress according to your experimental model.
3. Incubation:
-
Incubate the cells for the desired period.
4. Assay Procedure:
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals using a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
5. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve to determine the EC50 for neuroprotection or the IC50 for cytotoxicity.
Visualizations
Caption: The DLK signaling pathway activated by neuronal stress.
Caption: A workflow for troubleshooting unexpected phenotypes with this compound.
Caption: A general experimental workflow for investigating this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DLK Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Novel inhibitors of acute, axonal DLK palmitoylation are neuroprotective and avoid the deleterious side effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. JNK-independent activation of c-Jun during neuronal apoptosis induced by multiple DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
GNE-3511 Technical Support Center: Troubleshooting Poor Oral Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-3511. The focus is to address challenges related to its poor oral bioavailability, a critical factor for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: this compound is described as having good oral bioavailability, yet also high intrinsic clearance. How can both be true?
A1: This apparent contradiction arises from the interplay between absorption and metabolism. While this compound is well-absorbed from the gastrointestinal tract into the bloodstream, it is also rapidly metabolized and eliminated by the liver, a phenomenon known as high intrinsic clearance.[1] This rapid clearance leads to a short half-life and potentially low overall drug exposure after oral administration, which can be misinterpreted as poor bioavailability.
Q2: What is the primary challenge when administering this compound orally in preclinical models?
A2: The primary challenge is its short in vivo half-life due to high intrinsic clearance.[1][2][3] This necessitates careful consideration of dosing frequency and formulation to maintain efficacious drug concentrations over the desired experimental period.
Q3: What are the known pharmacokinetic parameters of this compound in mice?
A3: The following table summarizes the key pharmacokinetic parameters of this compound in mice after intravenous (IV) and oral (PO) administration.
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) | Reference |
| Plasma Clearance (CLp) | 56 mL/min/kg | - | [2][3] |
| Volume of Distribution (Vdss) | 2.5 L/kg | - | [2] |
| Half-life (t1/2) | 0.6 hours | - | [2][3] |
| Oral Bioavailability (F) | - | 45% | [2] |
| Brain to Plasma Ratio (Bu/Pu) | 0.24 at 6 hours | - | [2] |
| CSF to Plasma Ratio (CSF/Pu) | - | - | [2] |
Q4: What formulation was used for oral administration of this compound in published studies?
A4: In some preclinical studies, this compound has been administered by oral gavage as a suspension in a vehicle such as carboxymethylcellulose sodium (CMC-Na).[4] The choice of vehicle is critical for ensuring consistent suspension and delivery of the compound.
Troubleshooting Guide
Problem 1: Inconsistent or low plasma concentrations of this compound after oral administration.
-
Possible Cause 1: Inadequate Dosing Frequency. Due to its short half-life of approximately 0.6 hours in mice, infrequent dosing will lead to significant fluctuations in plasma concentration, with the drug being cleared before the next dose.[2][3]
-
Solution: Increase the dosing frequency. In some studies, twice-daily (BID) dosing has been employed to maintain more stable drug levels.[5] The optimal dosing frequency should be determined based on the specific experimental needs and the target therapeutic window.
-
-
Possible Cause 2: Improper Formulation. this compound is soluble in DMSO but has low aqueous solubility.[3][4][6] An improper vehicle can lead to poor suspension, inaccurate dosing, and variable absorption.
-
Solution: Utilize a well-established suspension vehicle. A common choice is an aqueous solution of 0.5% to 1% carboxymethylcellulose (CMC) with 0.1% to 0.25% Tween 80 to aid in wetting and suspension of the compound. It is crucial to ensure the suspension is homogenous before each administration.
-
-
Possible Cause 3: First-Pass Metabolism. As a compound with high intrinsic clearance, a significant portion of orally administered this compound is metabolized in the liver before it reaches systemic circulation.
-
Solution: While difficult to circumvent completely with oral administration, ensuring complete dissolution and rapid absorption can help. Using a micronized form of the compound can increase the surface area for dissolution. Co-administration with inhibitors of relevant metabolic enzymes could be explored in advanced studies, but this can introduce confounding factors.
-
Problem 2: Lack of in vivo efficacy despite achieving target plasma concentrations.
-
Possible Cause 1: Insufficient Target Engagement. Even with adequate plasma levels, the concentration at the target site (e.g., the central nervous system) may be insufficient. This compound does penetrate the brain, but the brain-to-plasma ratio should be considered.[2]
-
Solution: Correlate pharmacokinetic (PK) data with pharmacodynamic (PD) readouts. Measure the inhibition of the downstream target of DLK, such as phosphorylated c-Jun, in the tissue of interest to confirm target engagement at various doses and time points.[6]
-
-
Possible Cause 2: Rapid Target De-activation. The inhibitory effect of this compound may diminish quickly as the drug is cleared.
-
Solution: A continuous or more frequent administration schedule (e.g., infusion or more frequent oral dosing) might be necessary to maintain sustained target inhibition.
-
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Objective: To prepare a homogenous suspension of this compound for oral administration in rodents.
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.2% (v/v) Tween 80 in sterile water.
-
Mortar and pestle
-
Stir plate and stir bar
-
Graduated cylinder and appropriate glassware
-
-
Procedure:
-
Weigh the required amount of this compound based on the desired concentration and dosing volume.
-
Add a small amount of the vehicle to the this compound powder in a mortar and triturate to form a smooth paste. This step is crucial for preventing clumping.
-
Gradually add the remaining vehicle while continuously stirring or mixing.
-
Transfer the suspension to a beaker with a stir bar and stir for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large particles or settling.
-
Maintain continuous stirring during the dosing procedure to ensure each animal receives a consistent dose.
-
Protocol 2: Assessment of Oral Bioavailability of this compound in Mice
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound.
-
Materials:
-
This compound
-
Vehicle for oral and intravenous administration (e.g., saline with a co-solvent for IV)
-
Male C57BL/6 mice (or other appropriate strain)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 3 days before the study.
-
Dosing:
-
Oral Group: Administer this compound via oral gavage at a specific dose (e.g., 5 mg/kg).
-
Intravenous Group: Administer this compound via tail vein injection at a specific dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from a consistent site (e.g., saphenous vein) at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizations
Caption: this compound inhibits the DLK signaling pathway, preventing neuronal degeneration.
Caption: Workflow for assessing the oral bioavailability of this compound.
Caption: Addressing challenges of high clearance to improve this compound exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DLK Inhibitor, this compound | 1496581-76-0 [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Validation & Comparative
Validating GNE-3511 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK). The primary biomarker for assessing this compound's activity is the phosphorylation of c-Jun (p-c-Jun), a downstream effector in the DLK signaling cascade. This document outlines the performance of this compound and compares it with alternative DLK inhibitors, supported by experimental data.
The DLK Signaling Cascade and this compound's Mechanism of Action
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a key regulator of neuronal stress pathways. Upon activation by neuronal injury or stress, DLK initiates a signaling cascade through the JNK pathway, leading to the phosphorylation of the transcription factor c-Jun. Phosphorylated c-Jun then translocates to the nucleus and promotes the expression of genes involved in apoptosis and neurodegeneration. This compound is an orally bioavailable and brain-penetrant small molecule that selectively inhibits the kinase activity of DLK, thereby blocking the downstream phosphorylation of c-Jun and exerting neuroprotective effects.[1][2]
Caption: The DLK signaling pathway and the inhibitory action of this compound.
Comparative In Vivo Target Engagement of DLK Inhibitors
The efficacy of this compound and other DLK inhibitors in engaging their target in vivo is typically quantified by measuring the reduction in p-c-Jun levels in relevant tissues, such as the brain or dorsal root ganglia.
| Compound | Animal Model | Tissue | Dose | p-c-Jun Reduction | Reference |
| This compound | Temporal Lobe Epilepsy (Mouse) | Hippocampus | 1 and 5 mg/kg (oral) | Significant decrease in total c-Jun | [3][4] |
| This compound | Amyotrophic Lateral Sclerosis (SOD1G93A Mouse) | Cortex | Dose-dependent | Dose-dependent reduction | [1] |
| GNE-8505 | Amyotrophic Lateral Sclerosis (SOD1G93A Mouse) | Cortex | Dose-dependent | Dose-dependent reduction | [1] |
| IACS'8287 | Cisplatin-induced neuropathy (Mouse) | Cerebellum | 0.1 - 100 mg/kg (oral) | Dose-dependent reduction with IC50 of ~1 mg/kg | [5] |
Experimental Protocols
In Vivo Administration of this compound in a Mouse Model
This protocol is a representative example for assessing this compound target engagement in a mouse model of neurodegeneration.
Caption: A typical experimental workflow for in vivo validation of this compound.
1. Animal Models and Husbandry:
-
Utilize a relevant mouse model for the disease of interest, such as the SOD1G93A transgenic mouse model for Amyotrophic Lateral Sclerosis (ALS).[1]
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures should be approved by an Institutional Animal Care and Use Committee.
2. This compound Formulation and Administration:
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water).
-
Administer this compound or vehicle control to mice via oral gavage at the desired doses (e.g., 1, 5, 10 mg/kg) once daily for the duration of the study.[2]
3. Tissue Collection and Processing:
-
At the study endpoint, euthanize mice and rapidly dissect the tissues of interest (e.g., cortex, hippocampus, spinal cord).
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.
4. Western Blot Analysis for p-c-Jun and c-Jun:
-
Homogenize the frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Jun (Ser63 or Ser73) and total c-Jun overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the images with a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the p-c-Jun signal to the total c-Jun signal and the loading control.
Alternative Approaches to Validate DLK Target Engagement
Besides direct inhibition of the DLK kinase domain, alternative strategies are being explored to modulate the DLK pathway.
Inhibition of DLK Palmitoylation: A novel approach involves inhibiting the palmitoylation of DLK, a post-translational modification crucial for its localization and function. Small molecules that selectively prevent the stimulus-dependent palmitoylation of axonal DLK have been shown to be neuroprotective while potentially avoiding the side effects associated with global kinase inhibition. Target engagement for these compounds is validated by assessing the reduction of DLK palmitoylation and the subsequent decrease in p-c-Jun levels.
Conclusion
Validating the in vivo target engagement of this compound and other DLK inhibitors is crucial for their preclinical and clinical development. The measurement of p-c-Jun levels in relevant tissues serves as a robust and reliable biomarker for assessing the extent of DLK inhibition. This guide provides a framework for designing and interpreting in vivo studies aimed at confirming the target engagement of this compound and comparing its efficacy with alternative therapeutic strategies targeting the DLK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] Effect of Dual Leucine Zipper Kinase Inhibitor this compound on Epileptogenesis and Cognitive and Behavioral Changes in a Temporal Lobe Epilepsy Model in Mice | Semantic Scholar [semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GNE-3511 and GNE-8505 Efficacy in Neuroprotection
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of two prominent DLK inhibitors, GNE-3511 and GNE-8505, in preclinical models of neurodegeneration. This document synthesizes available data to provide a clear comparison of their performance, supported by experimental evidence and detailed methodologies.
Introduction
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a key regulator of neuronal stress pathways and has emerged as a promising therapeutic target for a range of neurodegenerative diseases. Inhibition of DLK has been shown to be neuroprotective in various models of neuronal injury and disease. This guide focuses on two well-characterized DLK inhibitors, this compound and GNE-8505, providing a comparative overview of their efficacy based on published preclinical data.
Data Presentation
In Vitro Efficacy: Neuronal Dendrite Preservation
A direct comparison of this compound and GNE-8505 was conducted in primary cortical neuron cultures to assess their ability to rescue dendrite density, a key indicator of neuronal health. The results indicate that while both compounds are effective, this compound demonstrates a more potent effect at a lower concentration.
| Compound | Concentration | Outcome on Dendrite Density | Reference |
| GNE-8505 | 10 µM | Restored to control levels | [1] |
| This compound | 1 µM | Significantly increased above control levels | [1] |
In Vivo Efficacy: Target Engagement in an ALS Mouse Model
Both this compound and GNE-8505 have been evaluated in the SOD1G93A mouse model of Amyotrophic Lateral Sclerosis (ALS). A key biomarker of DLK activity is the phosphorylation of its downstream target, c-Jun (p-c-Jun). Both compounds were found to reduce cortical p-c-Jun levels in a dose-dependent manner, indicating successful target engagement in the central nervous system.[2][3][4] While the studies confirm the dose-dependent activity of both compounds, a head-to-head quantitative comparison of the extent of p-c-Jun reduction at various doses is not explicitly detailed in the available literature.
| Compound | Animal Model | Biomarker | Outcome | Reference |
| This compound | SOD1G93A Mice | Cortical p-c-Jun | Dose-dependent reduction | [2][3][4] |
| GNE-8505 | SOD1G93A Mice | Cortical p-c-Jun | Dose-dependent reduction | [2][3][4] |
Experimental Protocols
Primary Cortical Neuron Culture and Dendrite Density Analysis
The following protocol is a generalized procedure based on standard methods for primary cortical neuron culture and analysis, as specific details from the comparative study were not fully available.
1. Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 18 (E18) mouse or rat brains.
-
Cortices are dissected, dissociated into single cells, and plated on poly-D-lysine coated plates or coverslips.
-
Neurons are maintained in a serum-free neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a 5% CO2 incubator.
2. Compound Treatment:
-
After a set number of days in vitro (DIV) to allow for neuronal maturation, cultures are treated with this compound, GNE-8505, or a vehicle control at the specified concentrations.
3. Immunocytochemistry:
-
Following treatment, cells are fixed with 4% paraformaldehyde.
-
Neurons are permeabilized and blocked, followed by incubation with a primary antibody against a dendritic marker (e.g., MAP2).
-
A fluorescently labeled secondary antibody is then applied.
4. Imaging and Analysis:
-
Images of stained neurons are captured using a fluorescence microscope.
-
Dendrite density is quantified using image analysis software (e.g., ImageJ) by measuring the total dendritic length or area relative to the number of neurons.
In Vivo SOD1G93A Mouse Model and p-c-Jun Immunohistochemistry
The following is a representative protocol for in vivo studies and subsequent tissue analysis.
1. Animal Model and Dosing:
-
SOD1G93A transgenic mice, a widely used model for ALS, are utilized.
-
This compound or GNE-8505 is administered to the mice, typically via oral gavage or formulated in their diet, at various doses.[4] A vehicle control group is included.
-
Dosing is carried out for a specified period.
2. Tissue Collection and Preparation:
-
At the end of the treatment period, mice are euthanized, and their brains are collected.
-
The brain tissue is fixed, typically through transcardial perfusion with paraformaldehyde, and then cryoprotected.
-
Coronal sections of the cortex are prepared using a cryostat.
3. Immunohistochemistry for p-c-Jun:
-
Brain sections are washed, permeabilized, and blocked.
-
Sections are incubated with a primary antibody specific for phosphorylated c-Jun (p-c-Jun).
-
A secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection is used.
-
Sections are counterstained (e.g., with DAPI for nuclear visualization) and mounted.
4. Image Analysis:
-
Images of the cortex are acquired using a microscope.
-
The intensity of the p-c-Jun signal or the number of p-c-Jun positive cells is quantified in a blinded manner using image analysis software.
-
Statistical analysis is performed to compare the levels of p-c-Jun between the different treatment groups and the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The DLK signaling pathway in neuronal stress and its inhibition by this compound and GNE-8505.
Caption: Experimental workflows for assessing the in vitro and in vivo efficacy of this compound and GNE-8505.
Conclusion
References
- 1. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multitasking: Dual Leucine Zipper–Bearing Kinases in Neuronal Development and Stress Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Dissociated Mouse Cortical Neuron Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GNE-3511 and CEP-1347 in Neuroprotection
In the landscape of neuroprotective agent development, the inhibition of specific stress-activated protein kinase pathways has emerged as a promising strategy. This guide provides a detailed comparison of two notable kinase inhibitors, GNE-3511 and CEP-1347, for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present supporting experimental data, and outline the methodologies behind key experiments.
Mechanism of Action: Targeting Different Nodes of the JNK Signaling Cascade
Both this compound and CEP-1347 exert their neuroprotective effects by modulating the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of neuronal apoptosis and degeneration. However, they target different upstream kinases within this cascade.
This compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2] DLK is a key upstream regulator of the JNK pathway, particularly in response to axonal injury and neurotrophic factor withdrawal.[2][3] By inhibiting DLK, this compound effectively blocks the downstream activation of JNK and the subsequent phosphorylation of transcription factors like c-Jun, which are implicated in apoptotic signaling.[4][5]
CEP-1347 , a semi-synthetic derivative of the natural product K-252a, is an inhibitor of the Mixed Lineage Kinase (MLK) family, including MLK1, MLK2, and MLK3.[6][7] The MLKs are another group of MAP3K enzymes that activate the JNK pathway in response to various stressors.[6][8] CEP-1347's inhibition of MLKs prevents the activation of JNK, thereby blocking the pro-apoptotic signals transmitted through this pathway.[6][9]
Signaling pathways targeted by this compound and CEP-1347.
Comparative Performance: Potency and Selectivity
The efficacy of a kinase inhibitor is largely determined by its potency towards the intended target and its selectivity over other kinases, which helps in minimizing off-target effects.
| Compound | Target | Potency (Ki / IC₅₀) | Selectivity (IC₅₀) | Reference |
| This compound | DLK (MAP3K12) | Kᵢ: 0.5 nM | JNK1: 129 nM, JNK2: 514 nM, JNK3: 364 nMMLK1: 67.8 nM, MLK2: 767 nM, MLK3: 602 nMMKK4/7: >5000 nM | [1][10] |
| CEP-1347 | MLK1 | IC₅₀: 38-61 nM | JNK1 activation: IC₅₀ = 20 nM | [9] |
| MLK2 | IC₅₀: 51-82 nM | |||
| MLK3 | IC₅₀: 23-39 nM |
This compound demonstrates high potency for its primary target, DLK, with a Kᵢ value in the sub-nanomolar range.[1][10] It exhibits significant selectivity over downstream kinases like JNKs and other related kinases such as MLKs.[1] In contrast, CEP-1347 is a potent inhibitor of the MLK family, with IC₅₀ values in the low nanomolar range for MLK1, MLK2, and MLK3. Its inhibitory effect on JNK activation is also potent, with an IC₅₀ of 20 nM.[8]
Experimental Data in Neuroprotection Models
Both compounds have demonstrated neuroprotective effects in a variety of in vitro and in vivo models.
This compound:
-
In Vitro Axon Degeneration: this compound displayed concentration-dependent protection of neurons from degeneration in an in vitro axon degeneration assay with an IC₅₀ of 107 nM.
-
In Vivo Neurodegeneration Models: It has shown dose-dependent activity in animal models of neurodegenerative diseases.[2][11] In a mouse model of temporal lobe epilepsy, this compound was effective in preventing neuronal loss, epileptogenesis, and cognitive and behavioral deficits.[12]
-
Nerve Injury Models: Treatment with this compound has been shown to prevent mechanical allodynia and microgliosis after nerve injury in mice.[5]
CEP-1347:
-
Motor Neuron Survival: CEP-1347 completely rescued cultured rat embryonic motoneurons from trophic factor withdrawal-induced death with an EC₅₀ of 20 ± 2 nM.[9]
-
Parkinson's Disease Models: It has shown neuroprotective effects in experimental models of Parkinson's disease, including those mediated by the neurotoxin MPTP.[13] However, a large-scale clinical trial in early Parkinson's disease patients showed that while safe and well-tolerated, CEP-1347 was not effective in slowing disease progression.[13]
-
HIV-Associated Neurocognitive Disorders (HAND): In models of HAND, CEP-1347 reduced neuroinflammation and protected against neuronal loss.[14][15] It demonstrated a dose-dependent reduction in microgliosis in an HIV-1 encephalitis mouse model.[14][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective effects of these compounds.
In Vitro Axon Degeneration Assay (for this compound)
This assay assesses the ability of a compound to protect axons from degeneration following an insult.
Workflow for an in vitro axon degeneration assay.
-
Cell Culture: Dorsal Root Ganglion (DRG) neurons are isolated from embryonic rodents and cultured in compartmentalized chambers that separate cell bodies from axons.
-
Compound Treatment: Neurons are pre-treated with varying concentrations of this compound or a vehicle control for a specified duration.
-
Induction of Degeneration: Axon degeneration is induced by methods such as withdrawal of nerve growth factor (NGF) from the axonal compartment or by mechanical axotomy.
-
Incubation: The cultures are incubated for a period sufficient to observe significant degeneration in control wells (typically 24-48 hours).
-
Immunofluorescence Staining: Axons are fixed and stained with antibodies against neuronal markers, such as β-III tubulin, to visualize their morphology.
-
Imaging and Analysis: Images of the axons are captured using fluorescence microscopy. Axon integrity is quantified using automated image analysis software to calculate a degeneration index (e.g., the ratio of fragmented axon area to total axon area).
-
Data Analysis: The concentration-response curve is plotted to determine the half-maximal inhibitory concentration (IC₅₀) for neuroprotection.
Motor Neuron Survival Assay (for CEP-1347)
This assay evaluates the ability of a compound to promote the survival of motor neurons in the absence of essential growth factors.[9]
-
Cell Culture: Primary motor neurons are isolated from the spinal cords of embryonic rats and plated on a suitable substrate.[9]
-
Trophic Factor Deprivation: After an initial attachment period, the culture medium is replaced with a medium lacking trophic factors, which is necessary for their survival.[9]
-
Compound Treatment: The neurons are treated with different concentrations of CEP-1347 or a vehicle control.[9]
-
Incubation: The cultures are incubated for a period over which significant cell death is observed in the control group (e.g., 72 hours).[9]
-
Viability Assessment: The number of surviving motor neurons is determined. This can be done by manual cell counting of morphologically identified motor neurons or by using a viability stain (e.g., Calcein AM/Ethidium homodimer-1).
-
Data Analysis: The number of surviving neurons in treated wells is expressed as a percentage of the number in control wells (with trophic factors). A dose-response curve is generated to calculate the half-maximal effective concentration (EC₅₀) for survival.[9]
Conclusion
This compound and CEP-1347 are both potent neuroprotective agents that function by inhibiting key kinases in the JNK signaling pathway. This compound offers high selectivity for DLK, a critical regulator of axonal degeneration, and has shown promise in preclinical models of neurodegeneration and nerve injury. CEP-1347, an inhibitor of the MLK family, has also demonstrated robust neuroprotective effects in various models, although its clinical efficacy in Parkinson's disease was not established.
The choice between these compounds for research or therapeutic development will depend on the specific pathological context and the desired point of intervention within the JNK cascade. The detailed experimental data and protocols provided in this guide offer a foundation for researchers to make informed decisions and design further investigations into the therapeutic potential of these and similar neuroprotective compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cep-1347 (KT7515), a semisynthetic inhibitor of the mixed lineage kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CEP-1347 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Motoneuron Apoptosis Is Blocked by CEP-1347 (KT 7515), a Novel Inhibitor of the JNK Signaling Pathway | Journal of Neuroscience [jneurosci.org]
- 10. This compound | DLK inhibitor, LZK inhibitor | Probechem Biochemicals [probechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective activities of CEP-1347 in models of neuroAIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Activities of CEP-1347 in Models of NeuroAIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Genetic Validation of GNE-3511's Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological and genetic methods for validating the target of GNE-3511, the Dual Leucine Zipper Kinase (DLK). The experimental data presented herein supports the specific on-target activity of this compound and offers a framework for robust target validation in drug discovery.
Introduction to this compound and its Target, DLK
This compound is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2][3][4] DLK is a key regulator of neuronal degeneration and has been implicated in various neurodegenerative diseases and responses to nerve injury.[2][4] this compound exhibits high selectivity for DLK, with a Ki of 0.5 nM, and has demonstrated neuroprotective effects in multiple preclinical models.[1][2][3] Validating that the biological effects of this compound are a direct consequence of DLK inhibition is crucial for its clinical development. This guide compares the use of this compound with genetic approaches to validate DLK as its therapeutic target.
The DLK Signaling Pathway
DLK functions as an upstream activator of the c-Jun N-terminal Kinase (JNK) signaling pathway.[5] Upon activation by neuronal stress or injury, DLK phosphorylates and activates MKK4 and MKK7, which in turn phosphorylate and activate JNK. Activated JNK then phosphorylates the transcription factor c-Jun, leading to the regulation of gene expression involved in both neuronal apoptosis and regeneration.[6] Pharmacological inhibition of DLK with this compound has been shown to reduce the phosphorylation of c-Jun.[7][8]
Genetic Validation Strategies for DLK
To confirm that the effects of this compound are mediated through DLK, genetic approaches are employed as an orthogonal method. The most common strategy is the use of conditional knockout (cKO) mice, where the Map3k12 gene is selectively deleted in specific cell types, such as sensory neurons.[5][9] This allows for a direct comparison of the phenotype observed with pharmacological inhibition by this compound to that of genetic deletion of the target.
Comparison of Pharmacological and Genetic Inhibition of DLK
Studies utilizing a spared nerve injury (SNI) model in mice have directly compared the effects of this compound treatment with those observed in DLK conditional knockout (cKO) mice. The results demonstrate a striking similarity in the downstream molecular and behavioral phenotypes, providing strong evidence for the on-target activity of this compound.
Quantitative Data Comparison
| Parameter | Wild-Type + Vehicle (Control) | Wild-Type + this compound | DLK cKO | Reference |
| Atf3 Gene Expression (Neuronal Intensity) | Upregulated post-injury | Upregulation prevented | Upregulation prevented | [9][10] |
| Csf1 Gene Expression (Neuronal Intensity) | Upregulated post-injury | Upregulation prevented | Upregulation prevented | [9][10] |
| Mechanical Allodynia (von Frey test) | Develops post-injury | Development prevented | Development prevented | [9] |
| Spinal Cord Microgliosis (Iba1 staining) | Increased post-injury | Increase prevented | Not reported in direct comparison | [9] |
Table 1: Comparison of the effects of this compound and DLK genetic knockout in a mouse model of nerve injury.
Kinase Selectivity of this compound
This compound exhibits high selectivity for DLK over other related kinases, further supporting that its biological effects are mediated through DLK inhibition.
| Kinase | IC50 (nM) | Reference |
| DLK | 107 (in DRG neurons) | [1][3] |
| p-JNK | 30 | [1][3] |
| JNK1 | 129 | [1][3] |
| JNK2 | 514 | [1][3] |
| JNK3 | 364 | [1][3] |
| MLK1 | 67.8 | [1][3] |
| MLK2 | 767 | [1][3] |
| MLK3 | 602 | [1][3] |
| MKK4 | >5000 | [1][3] |
| MKK7 | >5000 | [1][3] |
Table 2: In vitro kinase selectivity profile of this compound.
Experimental Methodologies
The following are summaries of the key experimental protocols used in the studies comparing this compound and DLK genetic validation.
Spared Nerve Injury (SNI) Model in Mice
The SNI model is a widely used model of neuropathic pain. The procedure involves the axotomy and ligation of the tibial and common peroneal nerves, leaving the sural nerve intact. This results in a persistent state of mechanical allodynia in the affected paw. In the comparative studies, DLK cKO mice and wild-type littermates were subjected to SNI.[9] A cohort of wild-type mice received treatment with this compound (e.g., 75 mg/kg, twice daily via oral gavage) or vehicle, starting shortly after the injury.[9]
In Situ Hybridization for Gene Expression Analysis
To assess the expression of DLK-dependent genes such as Atf3 and Csf1 in dorsal root ganglion (DRG) neurons, in situ hybridization is performed.[9][10]
Summary of Protocol:
-
Tissue Preparation: DRGs are dissected from mice at specified time points post-SNI and fixed, typically with 4% paraformaldehyde.
-
Probe Synthesis: RNA probes labeled with a detectable marker (e.g., digoxigenin or a fluorophore) are synthesized to be complementary to the target mRNA sequences (Atf3, Csf1).
-
Hybridization: The tissue sections are permeabilized and incubated with the labeled probes, allowing them to bind to the target mRNA.
-
Detection: The bound probes are detected using an antibody conjugated to an enzyme (for chromogenic detection) or by direct fluorescence imaging.
-
Quantification: The intensity of the signal within the neurons is quantified using image analysis software to determine the relative gene expression levels.[9][10]
Assessment of Mechanical Allodynia
Mechanical allodynia, a key feature of neuropathic pain, is assessed using the von Frey filament test.
Summary of Protocol:
-
Acclimation: Mice are placed in individual compartments on a wire mesh floor and allowed to acclimate.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Response Measurement: The withdrawal threshold is determined by observing the paw withdrawal response to the filament application. A reduced withdrawal threshold indicates the presence of mechanical allodynia.[9]
Conclusion
The presented data from comparative studies utilizing both the pharmacological inhibitor this compound and genetic knockout of DLK provides robust validation of DLK as the bona fide target of this compound. The concordance between the molecular and behavioral phenotypes observed with both approaches strengthens the rationale for the therapeutic development of this compound for indications where DLK signaling is pathologically activated. This guide highlights the importance of employing orthogonal methods for target validation in drug discovery to ensure on-target efficacy and minimize the risk of off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. DLK regulates a distinctive transcriptional regeneration program after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of GNE-3511
For Researchers, Scientists, and Drug Development Professionals
GNE-3511 is a potent, selective, orally bioavailable, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK, or MAP3K12).[1][2] DLK has been identified as a critical regulator of neuronal degeneration in various contexts, making it a significant therapeutic target for neurodegenerative diseases and other conditions.[2][3][4] This guide provides a comprehensive comparison of the in vitro and in vivo experimental data on this compound, offering researchers a detailed overview of its pharmacological profile.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Kinase and Cellular Activity of this compound
| Target/Assay | Parameter | Value | Reference |
| Primary Target | |||
| Dual Leucine Zipper Kinase (DLK) | Kᵢ | 0.5 nM | [1] |
| Downstream Signaling & Cellular Effect | |||
| Phosphorylated c-Jun (p-JNK) Inhibition | IC₅₀ | 30 nM | [1] |
| Dorsal Root Ganglion (DRG) Neuron Protection | IC₅₀ | 107 nM | [1] |
| Kinase Selectivity Panel | |||
| JNK1 | IC₅₀ | 129 nM | [1] |
| JNK2 | IC₅₀ | 514 nM | [1] |
| JNK3 | IC₅₀ | 364 nM | [1] |
| MLK1 | IC₅₀ | 67.8 nM | [1] |
| MLK2 | IC₅₀ | 767 nM | [1] |
| MLK3 | IC₅₀ | 602 nM | [1] |
| MKK4 | IC₅₀ | >5000 nM | [1] |
| MKK7 | IC₅₀ | >5000 nM | [1] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Administration Route | Value | Reference |
| Dose | 1 mg/kg (i.v.) or 5 mg/kg (p.o.) | N/A | [1] |
| Half-life (t₁/₂) | i.v. or p.o. | 0.6 h | [1] |
| Plasma Clearance (CLp) | i.v. | 56 mL/min/kg | [1] |
| Volume of Distribution (Vdss) | i.v. | 2.5 L/kg | [1] |
| Oral Bioavailability (F) | p.o. | 45% | [1] |
| Brain Penetration (CSF/Pu) | i.v. or p.o. | 0.24 | [1] |
Table 3: Summary of In Vivo Efficacy in Preclinical Models
| Disease Model | Animal | Key Outcomes with this compound Treatment | Reference |
| Neurodegeneration | Mouse | Showed dose-dependent neuroprotection. | [2][3] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1(G93A) Mouse | Delayed neuromuscular junction denervation. | [4] |
| Parkinson's Disease | MPTP Mouse Model | Reduced phosphorylation of c-Jun. | [5] |
| Acute Nerve Injury | Mouse (Optic Nerve Crush) | Reduced phosphorylation of c-Jun and offered neuroprotection. | [5] |
| Neuropathic Pain | Mouse (Spared Nerve Injury) | Prevented mechanical allodynia and spinal cord microgliosis. | [6] |
| Inflammatory Pain | Mouse (Cystitis Model) | Suppressed nociceptive behavior, edema, and hemorrhage. | [1] |
| Temporal Lobe Epilepsy | Pilocarpine Mouse Model | Prevented epileptogenesis, neuronal loss, and cognitive deficits. | [7][8] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: The DLK-JNK signaling pathway initiated by neuronal stress and inhibited by this compound.
Caption: Experimental workflow for evaluating this compound in a neuropathic pain model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the potency and selectivity of this compound against DLK and a panel of other kinases.
-
Methodology: Kinase activity is typically measured using radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays (e.g., LanthaScreen™, Z'-LYTE™).
-
Recombinant human kinase enzymes are incubated with a specific peptide substrate and ATP.
-
This compound is added in a range of concentrations to determine its inhibitory effect.
-
The amount of phosphorylated substrate is quantified, and the data are used to calculate IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Kᵢ (inhibitor constant) values are derived from IC₅₀ values to represent the intrinsic binding affinity.
-
In Vitro Neuron Degeneration Assay
-
Objective: To assess the neuroprotective effects of this compound in a cell-based model.[2]
-
Methodology:
-
Primary dorsal root ganglion (DRG) neurons are cultured in vitro.
-
Neuronal stress leading to degeneration is induced, commonly by trophic factor deprivation (e.g., nerve growth factor withdrawal).[9]
-
Cells are treated with various concentrations of this compound or a vehicle control.
-
After a set incubation period (e.g., 16-20 hours), cell viability and axon integrity are assessed.[10] This can be done by staining with a vital dye like Calcein-AM, where fluorescence indicates viable cells.[9]
-
The concentration-dependent protection of neurons from degeneration is measured to determine the IC₅₀ value.[1]
-
In Vivo Neuropathic Pain Model (Spared Nerve Injury)
-
Objective: To evaluate the efficacy of this compound in a model of chronic pain.[6]
-
Methodology:
-
Surgical Procedure: The spared nerve injury (SNI) model is induced in mice, which involves the transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This procedure leads to robust and long-lasting mechanical hypersensitivity.
-
Drug Administration: this compound is administered to the animals, typically via oral gavage, at a specified dose and frequency (e.g., 75 mg/kg, twice daily).[6] Dosing may begin after the injury has been established.[6]
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. The force at which the animal withdraws its paw is recorded.
-
Post-mortem Analysis: At the end of the study, tissues such as the lumbar spinal cord and DRGs are collected. Immunohistochemistry is performed to assess markers of neuroinflammation, such as Iba1 for microgliosis.[6] In situ hybridization can be used to measure the expression of injury-induced genes like Atf3 and Csf1.[6]
-
Pharmacokinetic (PK) Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.[1]
-
Methodology:
-
Dosing: A cohort of mice receives this compound via intravenous (i.v.) injection, while another cohort receives it via oral gavage (p.o.).[1]
-
Sample Collection: Blood samples are collected at multiple time points after dosing. Brain and cerebrospinal fluid (CSF) samples may also be collected to assess central nervous system penetration.
-
Bioanalysis: The concentration of this compound in the plasma, brain, and CSF is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: The concentration-time data are used to calculate key PK parameters such as half-life (t₁/₂), plasma clearance (CLp), volume of distribution (Vdss), and oral bioavailability (%F).[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Dual Leucine Zipper Kinase Inhibitor this compound on Epileptogenesis and Cognitive and Behavioral Changes in a Temporal Lobe Epilepsy Model in Mice | bioRxiv [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual leucine zipper kinase-dependent PERK activation contributes to neuronal degeneration following insult | eLife [elifesciences.org]
GNE-3511: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
GNE-3511 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal degeneration. Its efficacy and specificity are critical determinants of its therapeutic potential. This guide provides a comparative analysis of the cross-reactivity profile of this compound against other kinase inhibitors, supported by experimental data and detailed methodologies.
Comparative Kinase Selectivity
The following table summarizes the inhibitory activity of this compound and two alternative kinase inhibitors, GDC-0134 and URMC-099. GDC-0134 is another potent DLK inhibitor, while URMC-099 is a broader spectrum mixed-lineage kinase (MLK) inhibitor. Data is presented as IC50 or Ki values, which represent the concentration of the inhibitor required to achieve 50% inhibition or the inhibition constant, respectively. Lower values indicate higher potency.
| Target Kinase | This compound | GDC-0134 | URMC-099 |
| Primary Target(s) | |||
| DLK (MAP3K12) | Ki: 0.5 nM | Ki: 4.48 nM, IC50: 11 nM[1] | IC50: 150 nM[2] |
| MLK1 (MAP3K9) | IC50: 67.8 nM | Not Publicly Available | IC50: 19 nM[2] |
| MLK2 (MAP3K10) | IC50: 767 nM | Not Publicly Available | IC50: 42 nM[2] |
| MLK3 (MAP3K11) | IC50: 602 nM | Not Publicly Available | IC50: 14 nM[2] |
| Selected Off-Target Kinases | |||
| JNK1 | IC50: 129 nM | Not Publicly Available | >90% inhibition @ 1µM[3] |
| JNK2 | IC50: 514 nM | Not Publicly Available | >90% inhibition @ 1µM[3] |
| JNK3 | IC50: 364 nM | Not Publicly Available | >90% inhibition @ 1µM[3] |
| MKK4 | IC50: >5000 nM | Not Publicly Available | Not Publicly Available |
| MKK7 | IC50: >5000 nM | Not Publicly Available | Not Publicly Available |
| LRRK2 | Not Publicly Available | Not Publicly Available | IC50: 11 nM[2] |
| ABL1 | Not Publicly Available | Not Publicly Available | IC50: 6.8 nM[2] |
| AXL | Not Publicly Available | Not Publicly Available | >90% inhibition @ 1µM[3] |
| FLT3 | Not Publicly Available | Not Publicly Available | >90% inhibition @ 1µM[3] |
| KIT | Not Publicly Available | Not Publicly Available | >90% inhibition @ 1µM[3] |
| ROCK1 | Not Publicly Available | Not Publicly Available | >90% inhibition @ 1µM[3] |
| TYK2 | Not Publicly Available | Not Publicly Available | >90% inhibition @ 1µM[3] |
Signaling Pathway Context
Caption: Simplified signaling pathway illustrating the role of DLK in response to neuronal stress and the point of intervention for this compound.
Experimental Protocols
The cross-reactivity data presented in this guide are typically generated using one or more of the following established methodologies:
Radiometric Kinase Assays (e.g., [³²P]-ATP Filter Binding Assay)
This traditional and highly reliable method directly measures the enzymatic activity of a kinase.
-
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate (peptide or protein) by the kinase.
-
Methodology:
-
The kinase, substrate, and varying concentrations of the test inhibitor (e.g., this compound) are incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
After a defined incubation period, the reaction is stopped.
-
The reaction mixture is spotted onto a filter membrane which binds the phosphorylated substrate.
-
Unreacted [γ-³²P]ATP is washed away.
-
The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Competition Binding Assays (e.g., KINOMEscan™)
This high-throughput screening method measures the ability of a test compound to compete with a known, immobilized ligand for binding to the ATP-binding site of a large panel of kinases.
-
Principle: The assay quantifies the amount of kinase that binds to an immobilized, active-site directed ligand in the presence and absence of a test inhibitor.
-
Methodology:
-
A DNA-tagged kinase is incubated with the test inhibitor and an immobilized ligand.
-
If the test inhibitor binds to the kinase's ATP-binding site, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified by measuring the amount of the associated DNA tag using quantitative PCR (qPCR).
-
The results are typically reported as the percentage of kinase remaining bound to the immobilized ligand at a specific inhibitor concentration, or as a dissociation constant (Kd).
-
Fluorescence/Luminescence-Based Assays (e.g., LanthaScreen™, ADP-Glo™)
These assays utilize changes in fluorescence or luminescence to measure kinase activity and are well-suited for high-throughput screening.
-
Principle (TR-FRET - LanthaScreen™): A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds. Excitation of the terbium donor results in energy transfer to a fluorescent acceptor on the substrate, leading to a FRET signal that is proportional to the kinase activity.
-
Principle (Luminescence - ADP-Glo™): The assay measures the amount of ADP produced during the kinase reaction. In a subsequent step, the ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal that is directly proportional to the kinase activity.
-
Methodology (General):
-
The kinase, substrate, ATP, and test inhibitor are incubated together.
-
After the kinase reaction, the detection reagents are added.
-
The resulting fluorescence or luminescence is measured using a plate reader.
-
IC50 values are determined from the dose-response curves.
-
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A typical workflow for identifying and characterizing the selectivity of kinase inhibitors.
References
Validating the Neuroprotective Effects of GNE-3511: A Comparative Guide with Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), against relevant controls. The supporting experimental data, detailed protocols, and pathway diagrams furnished herein are intended to aid researchers in the validation of this compound's therapeutic potential in neurodegenerative disease models.
This compound exerts its neuroprotective effects by inhibiting DLK (also known as MAP3K12), a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] Activation of the DLK/JNK pathway is a critical step in neuronal apoptosis and axon degeneration following various stressors, including trophic factor withdrawal and axonal injury.[3][4] By blocking DLK, this compound effectively attenuates these downstream pro-apoptotic signals.[5][6]
Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of this compound in two standard preclinical models: trophic factor withdrawal in dorsal root ganglion (DRG) neurons and the optic nerve crush model. The performance of this compound is compared with a negative vehicle control (DMSO) and relevant positive controls for each assay.
In Vitro Neuroprotection: Trophic Factor Withdrawal in DRG Neurons
| Treatment Group | Concentration | Outcome Measure | Result | Reference |
| This compound | 100 nM | Axon Degeneration Score (0-5) at 16h | Reduced degeneration | [6] |
| 107 nM | IC50 for neuroprotection | 107 nM | [7] | |
| Vehicle Control (DMSO) | - | Axon Degeneration Score (0-5) at 16h | Significant degeneration | [6] |
| Positive Control (Necrostatin-1) | 5-30 µM | Increased PC12 cell viability | Neuroprotective | [8] |
Note: Data for the positive control, Necrostatin-1, is from a different neuronal cell line (PC12) but represents a well-established neuroprotective compound.
In Vivo Neuroprotection: Optic Nerve Crush Model
| Treatment Group | Dosage/Concentration | Outcome Measure | Result | Reference |
| This compound | Intravitreal injection | Reduction in p-c-Jun phosphorylation | Significant reduction | [5] |
| Vehicle Control (DMSO) | Intravitreal injection | p-c-Jun phosphorylation | Robustly induced | [5] |
| Positive Control (CNTF/GDNF) | Intravitreal co-administration | Retinal Ganglion Cell (RGC) Density (cells/mm²) at 14 days | 1333.7 ± 47.9 | [9] |
| Control (untreated) | - | RGC Density (cells/mm²) at 14 days | 242.0 ± 10.1 | [9] |
Note: Data for the positive control, Ciliary Neurotrophic Factor (CNTF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), demonstrates a strong neuroprotective effect in the same model.
Experimental Protocols
In Vitro Neuroprotection Assay: Trophic Factor Withdrawal in Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from studies investigating neurodegeneration in cultured DRG neurons.[3][6]
a. DRG Neuron Culture:
-
Dissect dorsal root ganglia from embryonic day 13.5 (E13.5) mouse embryos.
-
Digest the ganglia with trypsin to dissociate the cells.
-
Plate the dissociated neurons on a substrate coated with poly-D-lysine and laminin.
-
Culture the neurons in a neurobasal medium supplemented with nerve growth factor (NGF), B-27 supplement, and glutamine.
b. Trophic Factor Withdrawal:
-
After establishing the neuronal cultures (typically 5-7 days in vitro), remove the NGF-containing medium.
-
Wash the cells with NGF-free medium to ensure complete removal of the trophic factor.
-
Add the experimental medium containing either this compound, vehicle control (DMSO, typically at a final concentration of <0.1%), or a positive control to the respective wells.
c. Assessment of Axon Degeneration:
-
After the desired incubation period (e.g., 16-24 hours), fix the cells with 4% paraformaldehyde.
-
Perform immunofluorescence staining for neuronal markers such as βIII-tubulin (Tuj1) to visualize axons.
-
Capture images using a fluorescence microscope.
-
Quantify axon degeneration using a scoring system (e.g., a scale of 0 to 5, where 0 is no degeneration and 5 is complete degeneration) or by measuring the fragmented axon area relative to the total axon area.
In Vivo Neuroprotection Assay: Optic Nerve Crush Model
This protocol is based on established methods for inducing optic nerve injury to study retinal ganglion cell death and neuroprotection.[10][11]
a. Optic Nerve Crush Procedure:
-
Anesthetize an adult mouse or rat.
-
Make a small incision in the conjunctiva to expose the optic nerve.
-
Carefully separate the surrounding muscles to isolate the optic nerve, avoiding damage to the ophthalmic artery.
-
Using fine self-closing forceps, crush the optic nerve for a defined period (e.g., 3-5 seconds) at a specific distance from the globe (e.g., 1-2 mm).
-
Immediately following the crush, perform an intravitreal injection of this compound, vehicle control, or a positive control.
b. Tissue Processing and Immunohistochemistry:
-
At a predetermined time point post-injury (e.g., 24 hours for early signaling events or 1-2 weeks for cell survival), euthanize the animal and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde.
-
Dissect the retinas for whole-mount processing or sectioning.
-
For analysis of DLK pathway activation, perform immunohistochemistry using an antibody against phosphorylated c-Jun (p-c-Jun).
-
For assessment of neuronal survival, stain with a marker for retinal ganglion cells, such as Brn3a or RBPMS.
c. Quantification:
-
Capture images of the stained retinas using a confocal or fluorescence microscope.
-
To quantify DLK pathway activation, measure the fluorescence intensity of p-c-Jun staining in the ganglion cell layer.
-
To quantify neuroprotection, count the number of surviving retinal ganglion cells per unit area.
Mandatory Visualization
Signaling Pathway of this compound Neuroprotection
Caption: this compound inhibits the DLK signaling cascade to prevent apoptosis.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing neuroprotection in DRG neurons.
Logical Relationship of Controls in Validation
Caption: Controls are essential for validating this compound's effects.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual leucine zipper kinase-dependent PERK activation contributes to neuronal degeneration following insult - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Necrostatin-1 protection of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. An Optic Nerve Crush Injury Murine Model to Study Retinal Ganglion Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GNE-3511: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling GNE-3511, a potent and selective dual leucine zipper kinase (DLK) inhibitor, must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound in solid form and in solution, based on available safety data and standard laboratory practices.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). While one source screen indicates it may not be classified as a hazardous substance under OSHA, it has a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water. Therefore, stringent precautions are necessary.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a certified respirator.
Step-by-Step Disposal Protocol for this compound
1. Solid this compound Waste:
-
Step 1: Collection:
-
Collect all solid this compound waste, including unused or expired product and contaminated items (e.g., weigh boats, spatulas), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
-
Step 2: Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Step 3: Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
-
Step 4: Disposal:
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service. Do not dispose of solid this compound in regular trash.
-
2. This compound in Solution (e.g., DMSO):
-
Step 1: Waste Segregation:
-
Step 2: Labeling:
-
Label the liquid waste container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound, Dimethyl Sulfoxide"), and their approximate concentrations.
-
-
Step 3: Storage:
-
Store the sealed container in a secondary containment bin in a designated hazardous waste accumulation area.
-
-
Step 4: Disposal:
-
Arrange for pickup and disposal through your institution's hazardous waste program. Do not pour this compound solutions down the drain.
-
3. Contaminated Labware and Materials:
-
Step 1: Decontamination (if feasible):
-
For non-disposable labware, rinse with a suitable solvent (e.g., ethanol or acetone) to remove this compound residues. Collect the rinse solvent as hazardous waste.
-
-
Step 2: Disposal of Sharps:
-
Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
-
-
Step 3: Disposal of Other Contaminated Items:
-
Gloves, bench paper, and other disposable materials contaminated with this compound should be collected in a labeled hazardous waste bag or container for solid waste.
-
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C23H26F2N6O | [1] |
| Molecular Weight | 440.49 g/mol | |
| Form | Solid (Yellow) | [2] |
| Solubility | Soluble in DMSO | [1][2][3] |
| Storage Temperature | 2-8°C | [2] |
| Storage Class | 11 (Combustible Solids) | [2] |
| Water Hazard Class (WGK) | 3 (Severely hazardous to water) | [2] |
Experimental Protocols
The proper disposal of this compound is a critical final step in any experimental workflow involving this compound. Below is a diagram illustrating the decision-making process for its disposal.
Caption: this compound Disposal Decision Workflow.
This procedural guidance is intended to supplement, not replace, institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements. By adhering to these protocols, researchers can minimize risks and ensure the safe and responsible handling of this compound.
References
Personal protective equipment for handling GNE-3511
Essential Safety and Handling Guide for GNE-3511
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper experimental conduct.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture under OSHA criteria, it is imperative to follow standard laboratory safety protocols when handling this research chemical. It is intended for research use only and is not safe for personal consumption.[1] The following personal protective equipment is recommended:
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile Gloves | Standard laboratory grade | To prevent skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | To protect eyes from dust particles. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Required when dusts are generated | To prevent inhalation of fine particles. |
| Body Protection | Laboratory Coat | Standard | To protect skin and clothing from contamination. |
Handling and Disposal Protocols
Storage: Store this compound in a tightly closed container in a dry and well-ventilated place. Recommended storage is at 2-8°C for short-term and -20°C for long-term.[2]
Standard Operating Procedure for Handling
-
Preparation: Before handling, ensure the work area is clean and uncluttered. A chemical fume hood should be used if there is a risk of dust generation.
-
Donning PPE: Put on a lab coat, nitrile gloves, and safety glasses. If weighing or transferring the solid form where dust may be generated, a respirator is required.
-
Weighing and Aliquoting: Handle this compound, which is a solid powder, with care to avoid creating dust.[2] Use a chemical fume hood for these procedures.
-
Dissolving: this compound is soluble in DMSO.[3][4] Prepare solutions in a fume hood.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all equipment and the work surface.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves, lab coat, then eye protection.
Spill and Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.
-
Eye Contact: Rinse eyes thoroughly with plenty of water, making sure to remove contact lenses if present.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: If swallowed, drink two glasses of water and consult a physician if you feel unwell.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains. Collect the solid waste in a labeled, sealed container for chemical waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
